molecular formula C18H21BrN2O2 B1611703 N-Fmoc-1,3-propanediamine hydrobromide CAS No. 352351-59-8

N-Fmoc-1,3-propanediamine hydrobromide

Cat. No.: B1611703
CAS No.: 352351-59-8
M. Wt: 377.3 g/mol
InChI Key: OWAKRMILENXFGM-UHFFFAOYSA-N
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Description

N-Fmoc-1,3-propanediamine hydrobromide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-Fmoc-1,3-propanediamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Fmoc-1,3-propanediamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-1,3-propanediamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKRMILENXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583809
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352351-59-8
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-59-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of Mono-Protected Diamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Fmoc-1,3-propanediamine hydrobromide

In the landscape of drug development and peptide synthesis, bifunctional linkers are indispensable tools. N-Fmoc-1,3-propanediamine hydrobromide stands out as a critical building block, offering a primary amine for conjugation and a stable, base-labile Fmoc-protected amine for orthogonal solid-phase or solution-phase synthesis strategies.[1] Its defined three-carbon spacer provides conformational flexibility, making it a valuable component in constructing complex molecular architectures, from peptide nucleic acids (PNAs) to targeted drug conjugates.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis of N-Fmoc-1,3-propanediamine hydrobromide. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy, and equip researchers with the knowledge to troubleshoot and adapt the protocol.

Retrosynthetic Analysis and Core Synthetic Strategy

The direct mono-Fmoc protection of a symmetric diamine like 1,3-diaminopropane is fraught with challenges. The high reactivity of the Fmoc-Cl or Fmoc-OSu reagents, coupled with the similar nucleophilicity of the two primary amines, inevitably leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material. Separating the desired mono-Fmoc product from the di-Fmoc byproduct is particularly challenging due to their similar physical properties.

Therefore, a more robust and controllable strategy is employed: a two-stage, protecting-group-swap approach . This method prioritizes selectivity and yields a cleaner product, simplifying purification.

The core strategy is as follows:

  • Selective Mono-Boc Protection: First, we selectively protect one of the amino groups of 1,3-diaminopropane with the acid-labile tert-butoxycarbonyl (Boc) group. The use of a stoichiometric deficiency of the Boc-anhydride reagent is key to maximizing the yield of the mono-protected species.[3]

  • Protecting Group Swap: The Boc group is then selectively cleaved under acidic conditions, which leave the desired final Fmoc group intact. The resulting free amine is then acylated with an Fmoc-reagent to yield the N-Boc, N'-Fmoc intermediate. However, a more direct and efficient route involves the complete deprotection of the Boc group followed by immediate Fmoc protection of the resulting amine salt.[2]

  • Salt Formation: Finally, the purified N-Fmoc-1,3-propanediamine is converted to its hydrobromide salt to improve its stability, crystallinity, and handling characteristics for long-term storage and subsequent use.[4]

G cluster_0 Strategic Rationale cluster_1 Chosen Two-Step Strategy Direct_Fmoc Direct Mono-Fmoc Protection Mixture Difficult-to-separate Mixture (Mono-, Di-Fmoc, Starting Material) Direct_Fmoc->Mixture Leads to Low_Yield Low Yield of Desired Product Mixture->Low_Yield Mono_Boc Step 1: Selective Mono-Boc Protection Intermediate N-Boc-1,3-propanediamine (Clean Intermediate) Mono_Boc->Intermediate Yields Swap Step 2: Boc Deprotection & Fmoc Protection Intermediate->Swap Final_Product N-Fmoc-1,3-propanediamine (High Purity) Swap->Final_Product Salt_Formation Step 3: Hydrobromide Salt Formation Final_Product->Salt_Formation Final_Salt Target Compound Salt_Formation->Final_Salt

Caption: Rationale for the two-step synthesis strategy.

Part I: Synthesis of N-Boc-1,3-propanediamine (Intermediate)

This initial step is critical for the success of the entire synthesis. The goal is to maximize the formation of the mono-Boc adduct while minimizing the di-Boc byproduct.

Causality Behind Experimental Choices
  • Reagent Stoichiometry: We use a significant excess of 1,3-diaminopropane relative to the di-tert-butyl dicarbonate (Boc₂O). This statistical control ensures that a Boc₂O molecule is far more likely to encounter an unprotected diamine than a mono-protected one, thus favoring the desired product.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, dissolves the reactants well, and is unreactive under the reaction conditions.[3]

  • Temperature: The reaction is initiated at 0°C by the slow, dropwise addition of Boc₂O. This helps to control the exothermicity of the reaction and further enhance selectivity. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[3]

Detailed Experimental Protocol: Mono-Boc Protection
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3-diaminopropane (20.0 g, 269.8 mmol) and 250 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0°C with vigorous stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (5.9 g, 26.98 mmol, 0.1 equivalents) in 120 mL of DCM. Add this solution to the dropping funnel and add it dropwise to the stirred diamine solution over a period of 90-120 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess 1,3-diaminopropane.

    • Dissolve the resulting oily residue in 200 mL of ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash removes any unreacted starting material as its carbonate salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-1,3-propanediamine as a colorless oil or low-melting solid.[3]

Data Presentation: Intermediate Synthesis
ParameterValueNotes
Starting Material 1,3-DiaminopropaneMolar Mass: 74.13 g/mol [5]
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Molar Mass: 218.25 g/mol
Equivalents of Boc₂O 0.1Relative to 1,3-diaminopropane
Solvent Dichloromethane (DCM)Anhydrous grade recommended
Reaction Time 18-24 hoursMonitored by TLC
Typical Yield 80-90% (based on Boc₂O)[3]
Appearance Colorless oil or white solid[6]
TLC (Rf) ~0.3 (DCM:MeOH:NH₄OH 90:9:1)Visualization with ninhydrin stain
¹H-NMR (400 MHz, CDCl₃) δ 4.88 (br s, 1H), 3.20 (q, 2H), 2.77 (t, 2H), 1.62 (quint, 2H), 1.44 (s, 9H), 1.32 (br s, 2H)[3]

Part II: Synthesis of N-Fmoc-1,3-propanediamine hydrobromide

This stage involves two key transformations: the deprotection of the Boc group and the introduction of the Fmoc group, followed by conversion to the hydrobromide salt.

Causality Behind Experimental Choices
  • Boc Deprotection: Trifluoroacetic acid (TFA) is the standard reagent for Boc group removal. It is highly effective and the resulting trifluoroacetate salt of the amine and excess TFA can be easily removed by azeotropic distillation with a non-polar solvent like toluene.[2]

  • Fmoc Protection: Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is a stable, crystalline solid that is an excellent Fmoc-donating reagent.[2] The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the liberated trifluoroacetic acid and the N-hydroxysuccinimide byproduct, driving the reaction to completion.[2]

  • Salt Formation: Introducing hydrogen bromide (HBr), typically as a solution in acetic acid or as gaseous HBr, protonates the free primary amine. This forms the hydrobromide salt, which is often a stable, crystalline solid that is easier to handle and purify by recrystallization than the free base.

Detailed Experimental Protocol: Protecting Group Swap and Salt Formation
  • Boc Deprotection:

    • Dissolve the N-Boc-1,3-propanediamine (4.7 g, 26.98 mmol) in 50 mL of DCM in a 250 mL round-bottom flask and cool to 0°C.

    • Slowly add 50 mL of trifluoroacetic acid (TFA).

    • Remove the ice bath and stir the solution at room temperature for 1 hour.

    • Concentrate the solution under reduced pressure. Add 100 mL of toluene and concentrate again to azeotropically remove residual TFA. Repeat this step twice to obtain the amine trifluoroacetate salt as an oil.

  • Fmoc Protection:

    • Dissolve the crude amine trifluoroacetate salt in 150 mL of DCM and cool to 0°C under a nitrogen atmosphere.

    • Add Fmoc-OSu (9.1 g, 26.98 mmol, 1.0 equivalent) to the solution.

    • Add triethylamine (TEA) (11.3 mL, 80.94 mmol, 3.0 equivalents) dropwise over 10 minutes. The base neutralizes the TFA salt and the NHS byproduct.[2]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl (2 x 100 mL), followed by saturated aqueous NaHCO₃ (2 x 100 mL), and finally brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to an oil.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution from 2% to 10% methanol in DCM) to isolate the pure N-Fmoc-1,3-propanediamine free base.

  • Hydrobromide Salt Formation:

    • Dissolve the purified free base in a minimal amount of ethyl acetate.

    • Cool the solution to 0°C and add a 33% solution of HBr in acetic acid dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

    • Stir the resulting slurry at 0°C for 1 hour.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-Fmoc-1,3-propanediamine hydrobromide as a white crystalline powder.[1]

Data Presentation: Final Product Synthesis
ParameterValueNotes
Starting Material N-Boc-1,3-propanediamineMolar Mass: 174.24 g/mol [7]
Fmoc Reagent Fmoc-OSuMolar Mass: 337.32 g/mol
Deprotection Reagent Trifluoroacetic Acid (TFA)Corrosive, handle with care
Base Triethylamine (TEA)3.0 equivalents
Salt Formation Reagent HBr in Acetic Acid (33 wt. %)Corrosive, handle with care
Typical Overall Yield 65-75% (from N-Boc intermediate)
Appearance White crystalline powder[1]
Melting Point >100 °C (decomposes)[1]
Molecular Formula C₁₈H₂₁BrN₂O₂[8]
Molecular Weight 377.28 g/mol [4]
Purity (HPLC) ≥95%[4]

Overall Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis DAP 1,3-Diaminopropane Reaction1 Mono-Boc Protection DCM, 0°C to RT DAP->Reaction1 Boc2O Boc₂O Boc2O->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Boc_Intermediate N-Boc-1,3-propanediamine Workup1->Boc_Intermediate Deprotection Boc Deprotection TFA / DCM Boc_Intermediate->Deprotection Fmoc_Protection Fmoc Protection Fmoc-OSu, TEA, DCM Deprotection->Fmoc_Protection Workup2 Work-up & Column Chromatography Fmoc_Protection->Workup2 Free_Base N-Fmoc-1,3-propanediamine (Free Base) Workup2->Free_Base Salt_Formation Salt Formation HBr / Acetic Acid Free_Base->Salt_Formation Final_Product N-Fmoc-1,3-propanediamine Hydrobromide Salt_Formation->Final_Product

Caption: Step-by-step workflow for the synthesis of the target compound.

References

  • Stadler, M., & Kappe, C. O. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic Letters, 17(3), 422–425. [Link][9][10][11]

  • Hartman, M. C., & Peterson, B. R. (2006). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Helvetica Chimica Acta, 89(9), 1845-1850. [Link][2]

  • Polshettiwar, V., & Varma, R. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3243-3246. [Link][12]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to the Stability and Storage of N-Fmoc-1,3-propanediamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for N-Fmoc-1,3-propanediamine hydrobromide, a key bifunctional linker used in peptide synthesis and the development of complex drug conjugates. Understanding the chemical vulnerabilities of this reagent is paramount to ensuring its integrity, which directly impacts the success of multi-step synthetic campaigns and the purity of the final product.

The Chemical Identity and Significance of N-Fmoc-1,3-propanediamine hydrobromide

N-Fmoc-1,3-propanediamine hydrobromide is a diamine derivative where one of the amine groups is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The presence of a free primary amine at the other end of the propane chain allows for its conjugation to various molecules, while the Fmoc group provides a temporary shield that can be removed under specific, mild basic conditions.[1] This orthogonal nature is the cornerstone of its utility in solid-phase peptide synthesis (SPPS) and other sophisticated organic syntheses.[2] The hydrobromide salt form enhances the compound's crystallinity and handling characteristics as a solid.

Below is a diagram illustrating the chemical structure of N-Fmoc-1,3-propanediamine hydrobromide.

A N-Fmoc-1,3-propanediamine B Abstraction of Acidic Proton (C9 of Fluorenyl Ring) A->B Base C Unstable Intermediate B->C D β-Elimination C->D E Dibenzofulvene D->E F 1,3-Propanediamine D->F G Base (e.g., Piperidine) G->B

Caption: Base-induced degradation pathway of the Fmoc group.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of N-Fmoc-1,3-propanediamine hydrobromide, the following storage and handling protocols are recommended:

Parameter Recommendation Rationale
Temperature Store at 2-8°C. [3][4]For long-term storage, -20°C is preferable. [5]Lower temperatures slow down potential degradation reactions. Avoid repeated freeze-thaw cycles if the material is used frequently.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). [6]Prevents exposure to atmospheric moisture and reactive gases.
Moisture Store in a desiccator. [5][7]Minimizes water absorption, which can lead to hydrolysis and other degradation pathways.
Light Store in an opaque or amber vial to protect from light. [7]Prevents potential photodegradation.
Handling Workflow

The following workflow should be adopted when handling N-Fmoc-1,3-propanediamine hydrobromide to minimize degradation:

A Remove container from cold storage B Equilibrate to room temperature in a desiccator A->B C Open container and quickly weigh the desired amount B->C D Purge container with inert gas C->D E Seal container tightly D->E F Return to appropriate cold storage E->F

Caption: Recommended handling workflow for N-Fmoc-1,3-propanediamine hydrobromide.

Experimental Protocol: Assessing the Purity and Stability of N-Fmoc-1,3-propanediamine hydrobromide

A self-validating system for ensuring the quality of your reagent is crucial. A simple HPLC method can be used to assess the purity of the material upon receipt and over time.

Objective: To determine the purity of N-Fmoc-1,3-propanediamine hydrobromide and identify the presence of the primary degradation product (1,3-propanediamine).

Materials:

  • N-Fmoc-1,3-propanediamine hydrobromide

  • 1,3-Propanediamine (as a reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of N-Fmoc-1,3-propanediamine hydrobromide in 50:50 acetonitrile/water at a concentration of 1 mg/mL.

    • Prepare a stock solution of 1,3-propanediamine in water at 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the N-Fmoc-1,3-propanediamine hydrobromide standard to determine its retention time and purity.

    • Inject the 1,3-propanediamine standard. Due to its lack of a chromophore, it may not be visible under these UV conditions. This highlights the importance of using methods like mass spectrometry or derivatization for detecting the primary amine degradant if precise quantification is needed.

    • To simulate degradation, a small aliquot of the N-Fmoc-1,3-propanediamine hydrobromide solution can be treated with a weak base (e.g., a small amount of dilute ammonium hydroxide), and then neutralized and injected to observe the appearance of degradation products.

Interpretation of Results:

  • A pure sample will show a single major peak corresponding to the N-Fmoc-1,3-propanediamine hydrobromide.

  • The presence of additional peaks may indicate impurities or degradation. The peak corresponding to the free Fmoc-adduct may also be observed in degraded samples.

Concluding Remarks

The stability of N-Fmoc-1,3-propanediamine hydrobromide is critical for its successful application in research and development. By understanding its chemical vulnerabilities, particularly its sensitivity to bases and moisture, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Regular purity assessment via HPLC provides an essential quality control measure, safeguarding the reliability of synthetic outcomes.

References

  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • AAPPTEC. Storage and Handling of Peptides.
  • MilliporeSigma. Synthetic Peptide Handling & Storage Protocol.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Benchchem. The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
  • GenScript. Peptide Storage and Handling Guidelines.
  • Sigma-Aldrich. SAFETY DATA SHEET for N,N'-Dimethyl-1,3-propanediamine.
  • Reddit. Why is Fmoc stable to some bases but not others.
  • BOC Sciences.
  • Sigma-Aldrich. SAFETY DATA SHEET for N-Fmoc-1,3-propanediamine hydrobromide.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Solenis. SAFETY DATA SHEET for Amercor™ CF6725 CORROSION INHIBITOR.
  • Alfa Chemistry. CAS 352351-59-8 N-Fmoc-1,3-propanediamine hydrobromide.
  • Sigma-Aldrich. N-Fmoc-1,3-propanediamine hydrobromide.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Combi-Blocks, Inc.
  • Fisher Scientific.
  • Spectrum Chemical.
  • Fisher Scientific. SAFETY DATA SHEET for N,N,N`-Trimethyl-1,3-propanediamine.
  • Anaspec. Safety Data Sheet (SDS) for Fmoc – Pro-OH; N - α - Fmoc - L - proline.
  • Aldlab Chemicals. N-Fmoc-1,3-propanediamine hydrobromide.
  • Sigma-Aldrich. N-Fmoc-1,3-propandiamin -hydrobromid.
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PMC.
  • ResearchGate. (PDF) Methods for Removing the Fmoc Group.
  • Merck Millipore. Novabiochem®.
  • Georg Thieme Verlag KG. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
  • Green Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Springer Nature Experiments. Methods for Removing the Fmoc Group.

Sources

N-Fmoc-1,3-propanediamine hydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental application of N-Fmoc-1,3-propanediamine hydrobromide.

Synthetic Mechanism, Linker Dynamics, and Application in Drug Development[1]

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS 352351-59-8) is a critical heterobifunctional building block used in the synthesis of peptide therapeutics, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs).[1] Unlike active pharmaceutical ingredients (APIs) that bind to biological receptors, the "Mechanism of Action" (MoA) of this compound refers to its chemoselective reactivity and structural contribution to pharmacophores.

It functions as a mono-protected diamine spacer. Its primary utility lies in its ability to introduce a precise 3-carbon aliphatic chain (


 spacer) between two functional motifs while maintaining orthogonal protection. The hydrobromide salt form ensures the stability of the free amine terminus, preventing oxidative degradation and premature polymerization until in situ activation.

Chemical Mechanism of Action

The utility of N-Fmoc-1,3-propanediamine hydrobromide is governed by three distinct mechanistic phases: Salt Neutralization (Activation) , Nucleophilic Acyl Substitution (Coupling) , and Base-Induced


-Elimination (Deprotection) .
Phase 1: In Situ Activation (Salt Neutralization)

The compound is supplied as a hydrobromide salt (


). In this state, the terminal amine is protonated and non-nucleophilic.
  • Mechanism : To participate in coupling, the salt must be neutralized by a tertiary base (e.g.,

    
    -Diisopropylethylamine [DIPEA]).
    
  • Reaction :

    
    
    
  • Causality : This step is thermodynamically driven by the acid-base equilibrium. Failure to add sufficient base (typically 2-3 equivalents) results in failed coupling due to the lack of a free lone pair on the nitrogen.

Phase 2: Coupling (Nucleophilic Acyl Substitution)

Once activated, the free amine acts as a nucleophile attacking an activated carboxylic acid (e.g., an amino acid or drug payload activated by HBTU/HOBt or HATU).

  • Mechanism : The amine lone pair attacks the carbonyl carbon of the activated ester (e.g., O-benzotriazole ester), forming a tetrahedral intermediate which collapses to expel the leaving group, forming a stable amide bond.

  • Selectivity : The Fmoc group on the distal nitrogen prevents it from reacting, ensuring linear, non-branched elongation.

Phase 3: Fmoc Deprotection (The E1cB Mechanism)

The defining feature of this reagent is the Fmoc (9-fluorenylmethoxycarbonyl) group, which is cleaved under mild basic conditions.

  • Mechanism : The deprotection follows an E1cB (Elimination Unimolecular conjugate Base) pathway.

    • Proton Abstraction : A secondary base (typically 20% piperidine in DMF) removes the acidic proton from the 9-position of the fluorene ring (

      
      ).
      
    • Carbanion Formation : This generates a stabilized aromatic cyclopentadienide anion.

    • 
      -Elimination : The anion collapses to form a double bond, expelling the carbamate as carbon dioxide and the amine anion.
      
    • Scavenging : The reactive byproduct, dibenzofulvene (DBF), is scavenged by excess piperidine to form a DBF-piperidine adduct, preventing it from re-reacting with the liberated amine.

Visualization of Mechanisms[4]

Diagram 1: Fmoc Deprotection Pathway (E1cB)

The following diagram illustrates the molecular flow of the deprotection step, critical for understanding the reagent's orthogonality.

FmocMechanism FmocAmine N-Fmoc-Propanediamine (Substrate) Transition Fluorenyl Carbanion (Intermediate) FmocAmine->Transition Proton Abstraction (H+) Base Piperidine (Base) Base->Transition Attacks C9-H Elimination Beta-Elimination Transition->Elimination Electron shift Products Free Amine + CO2 + Dibenzofulvene Elimination->Products Release of linker Adduct DBF-Piperidine Adduct (Waste) Products->Adduct Scavenging of DBF

Caption: The E1cB elimination pathway of the Fmoc group, releasing the reactive amine for subsequent conjugation.

Diagram 2: Synthetic Workflow in Drug Design

This workflow demonstrates how the reagent acts as a linker in PROTAC synthesis.

SynthesisWorkflow Step1 1. Activation (Neutralize HBr with DIPEA) Step2 2. Coupling (React with Ligand-COOH) Step1->Step2 Nucleophilic Amine Ready Step3 3. Intermediate (Fmoc-Linker-Ligand) Step2->Step3 Amide Bond Formation Step4 4. Deprotection (Remove Fmoc with Piperidine) Step3->Step4 Expose Distal Amine Step5 5. Final Conjugation (React Free Amine with E3 Ligase Binder) Step4->Step5 Bifunctional Linker Complete

Caption: Step-by-step integration of N-Fmoc-1,3-propanediamine into a bifunctional drug molecule.

Structural Impact in Drug Design

The "Mechanism of Action" extends to the structural properties the propyl linker imparts to the final drug molecule.

FeatureMechanism of ImpactRelevance in Drug Design

Chain Length
Provides a distance of approx. 4-5 Å between motifs.Optimal for PROTACs where E3 ligase and POI (Protein of Interest) must be brought into proximity without steric clash.
Flexibility The saturated alkyl chain allows free rotation around C-C bonds.Allows the drug to adopt multiple conformations to fit into deep binding pockets.
Hydrophobicity The propyl group is lipophilic.Modulates the LogP (partition coefficient) of the drug, potentially improving membrane permeability compared to PEG linkers.

Experimental Protocols

The following protocols are designed for high-fidelity synthesis, minimizing side reactions like racemization or incomplete coupling.

Protocol A: Coupling of N-Fmoc-1,3-propanediamine HBr to a Carboxylic Acid

Objective: Attach the linker to a drug intermediate (R-COOH).

  • Preparation : Dissolve 1.0 equivalent of R-COOH in anhydrous DMF (Dimethylformamide).

  • Activation : Add 1.0 eq of HATU (or HBTU) and 2.0 eq of DIPEA. Stir for 5 minutes to form the active ester.

    • Note: Pre-activation prevents the amine from reacting with the coupling reagent directly.

  • Linker Addition : Add 1.1 eq of N-Fmoc-1,3-propanediamine hydrobromide and an additional 1.5 eq of DIPEA.

    • Critical Step: The extra DIPEA is required to neutralize the HBr salt. Total DIPEA should be ~3.5 eq.

  • Reaction : Stir at room temperature under nitrogen for 2–4 hours.

  • Monitoring : Check reaction progress via LC-MS (Target mass = Mass of R + 377.28 - HBr - H2O).

  • Workup : Dilute with ethyl acetate, wash with 5% citric acid (to remove excess base/amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: Fmoc Deprotection

Objective: Expose the distal amine for the next synthetic step.

  • Solution Prep : Prepare a solution of 20% (v/v) piperidine in DMF.

  • Reaction : Dissolve the Fmoc-protected intermediate in the piperidine solution (approx. 10 mL per gram of compound).

  • Duration : Stir for 30 minutes at room temperature.

    • Validation: Monitor by TLC or HPLC. The disappearance of the starting material and the appearance of the dibenzofulvene-piperidine adduct (UV active) confirms cleavage.

  • Purification : Concentrate under reduced pressure. The residue often contains the DBF-adduct. Trituration with cold diethyl ether is recommended to precipitate the amine product while washing away the lipophilic byproducts.

References

  • Sigma-Aldrich. (2024). N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Fmoc cleavage mechanisms).
  • Chem-Impex International. (2024). Fmoc-1,3-diaminopropane hydrochloride Applications. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis of N-Fmoc-α-amino diazoketones. PubMed Central. Retrieved from

  • Merck Millipore. (2024). Fmoc Solid Phase Peptide Synthesis - Strategies and Mechanisms. Retrieved from

Sources

Technical Guide: N-Fmoc-1,3-propanediamine hydrobromide in PROTAC Linkerology

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 352351-59-8 Formula: C₁₈H₂₁BrN₂O₂ Molecular Weight: 377.28 g/mol

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide is a specialized bifunctional linker precursor used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It serves as a critical "spacer" module, providing a defined three-carbon (C3) alkyl chain between an E3 ubiquitin ligase ligand (e.g., Thalidomide, Pomalidomide, or VHL ligands) and a Target Protein (POI) ligand.

Its value lies in its orthogonal protection strategy : the Fmoc group protects one amine while the other exists as a hydrobromide salt, allowing for precise, sequential coupling of two different ligands without polymerization or self-termination.

Physicochemical Profile & Stability

The hydrobromide salt form is engineered for benchtop stability. Unlike the free diamine, which is a liquid prone to absorbing atmospheric CO₂ (forming carbamates) and oxidation, the HBr salt is a crystalline solid.

PropertySpecificationTechnical Note
Appearance White to off-white solidHigh crystallinity ensures accurate weighing for stoichiometry.
Melting Point ~121°C (dec.)Decomposes upon melting; avoid high-temperature storage.
Solubility DMF, DMSO, MeOHSoluble in polar aprotic solvents; requires base (DIPEA) to release free amine.
Hygroscopicity ModerateStore under inert gas (Argon/Nitrogen) at 2–8°C.
Purity Marker ≥95.0% (HPLC)Impurities often include free 1,3-diaminopropane (check via TLC/NMR).
Chemical Structure Analysis

The molecule consists of three functional zones:

  • Fmoc Group: Base-labile protecting group (removable with piperidine).

  • Propyl Chain (C3): The hydrophobic spacer determining the spatial arrangement of the ternary complex.

  • Amine Hydrobromide: The reactive "anchor" point, ready for immediate coupling upon neutralization.

ChemicalStructure cluster_0 Functional Zones Fmoc Fmoc Group (Base Labile) Linker Propyl Chain (C3 Spacer) Fmoc->Linker caption Figure 1: Functional segmentation of N-Fmoc-1,3-propanediamine HBr. Amine Amine HBr (Reactive Anchor) Linker->Amine

Mechanistic Role in Linkerology

In PROTAC design, linker length is a determinant of degradation efficiency. The C3 propyl linker provided by this molecule occupies a specific "Goldilocks" zone:

  • Permeability: Shorter alkyl chains (C2-C4) generally exhibit better cell permeability than longer PEG chains.

  • Ternary Complex Stability: The C3 length is often sufficient to prevent steric clashes between the E3 ligase and the POI, but short enough to induce the necessary protein-protein interactions (PPI) required for ubiquitination.

Why Fmoc? The Fmoc group allows this linker to be used in Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis orthogonal to Boc-protected ligands.

  • Scenario: If your E3 ligand has a Boc-protected amine, you can couple this linker, remove the Fmoc with base, and attach the POI ligand without disturbing the Boc group.

Experimental Protocol: PROTAC Synthesis

This protocol describes the sequential coupling of N-Fmoc-1,3-propanediamine HBr to a Carboxylic Acid Ligand (Ligand-COOH).

Phase A: Neutralization & First Coupling

Objective: Couple the free amine of the linker to Ligand-COOH.

  • Preparation: Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Linker Addition: Add N-Fmoc-1,3-propanediamine HBr (1.1 eq) directly to the reaction mixture.

    • Critical Step: Add an additional 1.0 eq of DIPEA immediately to neutralize the HBr salt and liberate the nucleophilic amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Ligand + Linker - H₂O).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Phase B: Fmoc Deprotection

Objective: Expose the second amine for the final coupling.

  • Dissolution: Dissolve the intermediate from Phase A in 20% Piperidine in DMF (v/v).

  • Reaction: Stir at RT for 30 minutes.

  • Monitoring: TLC should show the disappearance of the starting material and the appearance of the free amine (often more polar/lower Rf).

  • Purification: Precipitate with cold diethyl ether (if solid) or perform a rapid silica plug filtration to remove the dibenzofulvene-piperidine adduct.

Phase C: Final Coupling

Objective: Attach the second Ligand (E3 or POI) to complete the PROTAC.

  • Repeat the activation conditions from Phase A using the second Ligand-COOH.

  • Add the deprotected amine intermediate.

  • Purify the final PROTAC via Preparative HPLC.

SynthesisWorkflow cluster_inputs Reagents LigandA Ligand A (COOH) Step1 Step 1: Activation (HATU / DIPEA / DMF) LigandA->Step1 Linker N-Fmoc-1,3-diamine HBr Linker->Step1 Intermediate1 Fmoc-Linker-Ligand A Step1->Intermediate1 Coupling Step2 Step 2: Deprotection (20% Piperidine in DMF) Intermediate1->Step2 Fmoc Removal Intermediate2 H2N-Linker-Ligand A (Free Amine) Step2->Intermediate2 Step3 Step 3: Final Coupling (Ligand B-COOH / HATU) Intermediate2->Step3 FinalProduct PROTAC (Ligand B - Linker - Ligand A) Step3->FinalProduct caption Figure 2: Sequential assembly of a PROTAC using N-Fmoc-1,3-propanediamine HBr.

Quality Control & Troubleshooting

Analytical Checkpoints
  • ¹H NMR (DMSO-d₆):

    • Look for Fmoc protons: Doublets at ~7.9 and ~7.7 ppm, multiplets at ~7.4 and ~7.3 ppm.

    • Look for Propyl chain: Multiplet at ~1.6–1.8 ppm (central CH₂), and triplets/multiplets at ~3.0–3.2 ppm (N-CH₂).

  • Kaiser Test:

    • Linker (HBr salt): Positive (Blue) – The salt may give a false negative if not neutralized; add a drop of DIPEA to the test.

    • Intermediate 1 (Fmoc-protected): Negative (Yellow).

    • Intermediate 2 (Deprotected): Positive (Blue).

Common Issues
  • Incomplete Coupling: Often due to failure to neutralize the HBr salt. Ensure at least 2.0–3.0 equivalents of DIPEA are present during the first coupling.

  • Poor Solubility: If the HBr salt does not dissolve in DMF, sonicate for 5 minutes. It usually dissolves once DIPEA is added.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • Sigma-Aldrich. N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Available at:

  • Bézière, N. et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at:

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at:

  • BenchChem. Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor. (General reference for C3 linker chemistry). Available at:

  • Alfa Chemistry. N-Fmoc-1,3-propanediamine hydrobromide Properties and Safety. Available at:

introductory guide to using N-Fmoc-1,3-propanediamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Framework for Solid-Phase Synthesis and Linker Chemistry

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) is a specialized mono-protected diamine linker essential for introducing short, aliphatic C3 spacers in chemical biology.[1] Unlike symmetrical diamines, this reagent provides inherent orthogonality : one amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the other exists as a hydrobromide salt, ready for immediate activation upon neutralization.

This guide addresses the specific technical nuances of using this salt form in Solid-Phase Peptide Synthesis (SPPS), PROTAC linker design, and Peptide Nucleic Acid (PNA) backbone construction. It prioritizes the "neutralization-activation" workflow critical for successful coupling.

Chemical Profile & Specifications

FeatureSpecification
IUPAC Name 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate hydrobromide
CAS Number 352351-59-8
Molecular Formula C₁₈H₂₀N₂O₂[1][2][3][4][5] · HBr
Molecular Weight 377.28 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water
Storage 2–8°C, desiccated (Hygroscopic)
pKa (approx) ~10.5 (primary amine), Fmoc stable < pH 9

Strategic Utility: The "Salt-Switch" Mechanism

The hydrobromide salt form is not merely for stability; it acts as a latent nucleophile . In its stored state (HBr salt), the free amine is protonated (


) and non-nucleophilic, preventing polymerization or cyclization with the Fmoc carbonyl.

The Self-Validating Protocol: For the amine to react, it must be deprotonated in situ. Failure to include a tertiary base (e.g., DIEA) during the coupling step is the most common cause of experimental failure.

Visualization: Activation & Coupling Pathway

The following diagram illustrates the transition from the stable salt form to the active linker during solid-phase synthesis.

G cluster_0 In Situ Activation Start Stable HBr Salt (Inactive Nucleophile) FreeBase Free Amine (Active Nucleophile) Start->FreeBase Neutralization (-HBr) Base Base Addition (DIEA/NMM) Base->FreeBase Coupled Resin-Bound Linker (Fmoc-Protected) FreeBase->Coupled Amide Bond Formation Resin Activated Carboxyl Resin (e.g., NHS-Ester) Resin->Coupled Final Reactive Amine (Ready for Next Cycle) Coupled->Final Deprotection Deprotect Fmoc Removal (Piperidine)

Figure 1: The activation workflow converting the dormant hydrobromide salt into a reactive spacer for solid-phase integration.

Experimental Protocols

Protocol A: Solid-Phase Coupling (Linker Installation)

Objective: Attach N-Fmoc-1,3-propanediamine to a carboxyl-functionalized resin or peptide.

Reagents:

  • N-Fmoc-1,3-propanediamine HBr (3–5 equivalents relative to resin loading)

  • Coupling Reagent: HATU or HBTU (0.95 eq relative to amine)

  • Base: N,N-Diisopropylethylamine (DIEA) (Critical : 2.0 eq for neutralization + 2.0 eq for activation = 4.0 eq total)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Resin Preparation: Swell the carboxyl-resin (e.g., Wang or Trityl pre-loaded with AA) in DMF for 30 minutes. Drain.

  • Pre-Activation (The "Salt-Switch"):

    • In a separate vial, dissolve N-Fmoc-1,3-propanediamine HBr in DMF.

    • Add HATU.[6]

    • Add DIEA. Note: The solution may warm slightly as HBr is neutralized.

    • Wait 1-2 minutes for activation.

  • Coupling: Add the activated solution to the resin.[7] Shake/agitate at Room Temperature (RT) for 1–2 hours.

  • Validation (Kaiser Test): Wash resin 3x with DMF. Perform a Kaiser test.

    • Result: The resin beads should be negative (colorless) if coupling to a primary amine was successful (no free amines left on resin).

    • Note: If installing onto a resin linker (like 2-CTC), this test verifies the previous step's completion.

  • Capping (Optional): If Kaiser test shows slight color, cap unreacted sites with acetic anhydride/pyridine.

Protocol B: Fmoc Deprotection

Objective: Expose the distal amine for further elongation.

  • Wash: Wash resin 3x with DMF.[6]

  • Deprotection: Add 20% Piperidine in DMF (v/v). Agitate for 5 minutes. Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes. Drain.

  • Wash: Wash 5x with DMF, 3x with DCM.

  • Validation (Chloranil or Kaiser Test):

    • Result: Beads should be positive (blue/purple), confirming the Fmoc group is removed and the propyl-amine is free.

Applications in Drug Discovery

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length determines the degradation efficiency.[8] N-Fmoc-1,3-propanediamine provides a rigid, short (3-carbon) aliphatic spacer, often used when PEG linkers are too flexible.

  • Workflow: The free amine couples to the E3 ligase ligand (e.g., Thalidomide analog), and after Fmoc deprotection, the warhead is attached.

PNA (Peptide Nucleic Acid) Backbone

This reagent is a precursor in synthesizing PNA monomers.[9] It replaces the ethylenediamine component to create "propyl-PNA" variants, altering the binding affinity and solubility profiles of the resulting oligomer.

Troubleshooting & Quality Control

Common Failure Mode: Solubility & "Salting Out" The HBr salt is highly polar. When added to DCM (Dichloromethane), it may precipitate or form a gummy residue.

  • Solution: Always dissolve the salt in a minimum volume of DMF or NMP first. Only dilute with DCM after neutralization with DIEA, if DCM is required for the specific resin.

Analytical Verification (HPLC/MS) When analyzing cleavage products:

  • Mass Shift: The Fmoc group adds +222.2 Da.

  • HBr Effect: If analyzing the raw material by LC-MS, ensure the mobile phase is basic enough to observe the free base [M+H]+ = 297.4 (approx), or you may see the salt adducts depending on ionization.

IssueDiagnosticCorrective Action
Low Coupling Yield Kaiser test remains positive (blue) after coupling.Increase Base: Ensure 2 eq of DIEA were added to neutralize the HBr before the coupling base was calculated.
Precipitation Cloudy reaction mixture.Switch solvent to 100% NMP; avoid DCM.
Slow Deprotection Fmoc removal incomplete.Use DBU (1-2%) in Piperidine/DMF for difficult sequences (aggregation).

References

  • Sigma-Aldrich. N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57651009, N-Fmoc-1,3-propanediamine hydrobromide. Retrieved from

  • Wurz, R. P., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Spacer in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. Wiley-VCH.[10] (General reference for spacer utility in SPPS).

  • Beshnova, D. A., et al. (2020). De novo design of protein interactions with learned surface fingerprints. (Contextual usage of diamine linkers in protein interface design). Nature. Retrieved from

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for N-Fmoc-1,3-propanediamine Hydrobromide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Fmoc-1,3-propanediamine in Modern Synthesis

In the landscape of contemporary drug discovery and peptide chemistry, the strategic incorporation of linker molecules is paramount for the development of sophisticated molecular architectures. N-(9-Fluorenylmethoxycarbonyl)-1,3-propanediamine serves as a critical bifunctional linker, enabling the conjugation of molecules and the synthesis of peptide mimetics, probes, and various therapeutic agents. Its hydrobromide salt form is a common and stable variant; however, the presence of the hydrobromide necessitates a carefully considered approach to its use in coupling reactions.

This application note provides a detailed, field-proven protocol for the efficient coupling of N-Fmoc-1,3-propanediamine hydrobromide with a carboxylic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers, scientists, and drug development professionals to ensure reproducible and high-yield outcomes.

Core Principles: Navigating the Coupling of an Amine Salt

The primary challenge in utilizing N-Fmoc-1,3-propanediamine hydrobromide lies in the protonated state of the primary amine. This ammonium salt is unreactive as a nucleophile. Therefore, the initial and most critical step in any coupling protocol is the in situ neutralization of the hydrobromide salt to liberate the free primary amine. This is typically achieved through the addition of a non-nucleophilic organic base.

Furthermore, the activation of the carboxylic acid partner is essential to facilitate the formation of a stable amide bond under mild conditions. Carbodiimide-based coupling reagents are widely employed for this purpose, often in conjunction with additives that enhance reaction rates and suppress side reactions.

Visualizing the Workflow: From Amine Salt to Amide Bond

coupling_workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts Fmoc_diamine_HBr N-Fmoc-1,3-propanediamine ·HBr Neutralization Neutralization: Liberation of Free Amine Fmoc_diamine_HBr->Neutralization Base Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation: Formation of Reactive Intermediate Carboxylic_Acid->Activation Coupling Agent + Additive Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Activation Additive Additive (e.g., HOBt) Additive->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Neutralization Coupling Nucleophilic Attack: Amide Bond Formation Neutralization->Coupling Free Amine Activation->Coupling Activated Acid Final_Product Coupled Product: Fmoc-NH-(CH₂)₃-NH-CO-R Coupling->Final_Product Urea_Byproduct Urea Byproduct Coupling->Urea_Byproduct

Caption: General workflow for the coupling of N-Fmoc-1,3-propanediamine hydrobromide.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of N-Fmoc-1,3-propanediamine hydrobromide with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.

Materials and Reagents
ReagentMolecular Weight ( g/mol )CAS Number
N-Fmoc-1,3-propanediamine hydrobromide377.28352351-59-8
Carboxylic Acid (R-COOH)VariableVariable
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70 (as HCl salt)25952-53-8
1-Hydroxybenzotriazole (HOBt) hydrate153.14 (hydrate)123333-53-9
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5
Anhydrous N,N-Dimethylformamide (DMF)73.0968-12-2
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

    • Add HOBt hydrate (1.2 equivalents) to the solution and stir until it dissolves. The use of HOBt forms a more stable active ester intermediate, which can improve coupling efficiency and reduce racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[1][2][3]

  • Activation of the Carboxylic Acid:

    • Cool the reaction mixture to 0 °C in an ice bath. This is recommended to minimize potential side reactions during the activation step.[4]

    • Add EDC·HCl (1.2 equivalents) to the stirred solution. The reaction mixture may become slightly cloudy as the carbodiimide activates the carboxylic acid. Allow the activation to proceed for 15-30 minutes at 0 °C.

  • Neutralization and Coupling:

    • In a separate vial, dissolve N-Fmoc-1,3-propanediamine hydrobromide (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • To this solution, add DIPEA (2.2 equivalents). It is crucial to add a sufficient amount of base to both neutralize the hydrobromide salt and scavenge the proton generated during the coupling reaction.[5] A slight excess of the amine component is often used to ensure complete consumption of the activated carboxylic acid.

    • Add the N-Fmoc-1,3-propanediamine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid or 1 N HCl) to remove excess DIPEA and any remaining unreacted amine, followed by a mild basic solution (e.g., 5% sodium bicarbonate) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Mechanistic Insights: The Chemistry Behind the Protocol

The success of this protocol hinges on a well-understood sequence of chemical transformations.

coupling_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (less prone to racemization) O_acylisourea->HOBt_ester + HOBt Coupled_product Final Amide Product O_acylisourea->Coupled_product Direct (less favorable) HOBt HOBt HOBt_ester->Coupled_product + Fmoc_amine Fmoc-NH-(CH₂)₃-NH₂ (from hydrobromide + DIPEA) Fmoc_amine->Coupled_product DCU Byproduct (Dialkylurea) Coupled_product->DCU co-product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the free amine. However, it can also rearrange to a stable N-acylurea, which is a common side product. The addition of HOBt mitigates this by rapidly converting the O-acylisourea into an HOBt-active ester.[1][3] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner reaction and higher yield of the desired amide.[2] The DIPEA acts as a non-nucleophilic base, ensuring the primary amine of the propanediamine is deprotonated and available for the nucleophilic attack that forms the final amide bond.[5]

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete neutralization of the amine hydrobromide.Ensure at least 2 equivalents of DIPEA are used. Consider using a stronger non-nucleophilic base if necessary.
Inefficient activation of the carboxylic acid.Use fresh EDC and HOBt. Ensure anhydrous conditions as moisture can hydrolyze the activated intermediates.
Steric hindrance around the carboxylic acid or amine.Increase reaction time and/or temperature. Consider using a more potent coupling reagent such as HATU or HBTU.[2]
Formation of N-acylurea The O-acylisourea intermediate is rearranging before reacting with the amine.Ensure HOBt is added before or concurrently with EDC. Running the reaction at a lower temperature (0 °C) during the activation and initial coupling can also minimize this side reaction.
Difficulty in Purification The urea byproduct from EDC is water-soluble.The acidic and basic washes during the work-up should effectively remove the EDC-derived urea. If purification remains challenging, consider using DIC, where the resulting urea is less soluble and can sometimes be filtered off.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the coupling of N-Fmoc-1,3-propanediamine hydrobromide with carboxylic acids. By understanding the critical role of amine neutralization and the mechanism of carbodiimide-mediated activation, researchers can confidently employ this versatile linker in their synthetic endeavors. The provided guidelines on reaction setup, monitoring, and troubleshooting will aid in achieving high yields and purity, accelerating the development of novel peptides and complex molecular constructs.

References

  • Subash, B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wintner, J. (2016). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

Sources

Technical Guide: Utilization of N-Fmoc-1,3-propanediamine Hydrobromide in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

N-Fmoc-1,3-propanediamine hydrobromide is a specialized bifunctional linker used primarily in the upstream manufacturing of modified solid supports for oligonucleotide synthesis. Unlike standard phosphoramidites that introduce modifications at the 5' end or internally, this reagent is critical for establishing 3'-amino modifications .

The Chemical Logic

The molecule possesses two distinct amine functionalities with orthogonal reactivity:

  • Primary Amine (as Hydrobromide salt): This reactive center is used to anchor the linker to a solid support (typically Succinyl-LCAA-CPG) via amide bond formation. The HBr salt form prevents oxidative degradation and atmospheric

    
     absorption (carbamate formation) prior to use.
    
  • Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the distal amine during the oligonucleotide synthesis cycle. Crucially, Fmoc is stable to the acidic conditions (TCA/DCA) used for DMT removal but is labile to specific bases, allowing for two distinct downstream workflows:

    • Standard Deprotection: Simultaneous removal of Fmoc and nucleobase protection during final cleavage.[1]

    • Orthogonal Derivatization: Selective removal of Fmoc while the oligo is still resin-bound, enabling on-column conjugation of sensitive ligands (e.g., NHS-ester dyes) that might not survive standard cleavage conditions.

Protocol A: Preparation of 3'-Amino-Modifier CPG

This protocol details the functionalization of Succinyl-LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass) to create a support capable of yielding 3'-propylamine oligonucleotides.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Succinyl-LCAA-CPG (pore size 500Å or 1000Å, loading ~100 µmol/g).

  • Reagent: N-Fmoc-1,3-propanediamine hydrobromide.[2]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) OR HATU.

  • Base: DIEA (Diisopropylethylamine).[3][4][5]

  • Solvents: Anhydrous DMF, Pyridine, Acetonitrile.

  • Capping Reagents: Acetic anhydride / N-Methylimidazole (Standard Cap A/B).

Step-by-Step Methodology
Step 1: Free-Basing and Activation

The HBr salt must be neutralized in situ to permit nucleophilic attack on the activated succinyl ester.

  • Calculate Stoichiometry: Use a 10-fold molar excess of N-Fmoc-1,3-propanediamine relative to the initial reactive succinyl loading of the CPG.

  • Dissolution: Dissolve the N-Fmoc-1,3-propanediamine hydrobromide in anhydrous DMF/Pyridine (9:1 v/v).

  • Neutralization: Add DIEA (2.0 equivalents relative to the diamine) to neutralize the HBr salt. Note: Ensure the solution remains clear; precipitation indicates incomplete solubility of the free base.

  • Activation: In a separate vessel, activate the Succinyl-CPG by suspending it in DMF containing EDC (10 eq) and HOBt (10 eq) for 15 minutes.

Step 2: Coupling Reaction[6]
  • Add the neutralized diamine solution to the activated CPG suspension.

  • Agitation: Shake (do not stir with a magnetic bar to avoid grinding the CPG beads) at room temperature for 12–18 hours.

  • Washing: Filter the CPG and wash extensively:

    • 3 x DMF

    • 3 x Methanol (to shrink beads and remove organics)

    • 3 x Acetonitrile (to re-swell and prepare for drying)

Step 3: Capping of Unreacted Carboxylates

To prevent shortened failure sequences or non-specific adsorption during oligo synthesis, unreacted succinyl groups must be capped.

  • Treat the CPG with standard Cap A/Cap B solution (Acetic Anhydride/N-Methylimidazole) for 15 minutes.

  • Wash with Acetonitrile and dry under high vacuum.

Protocol B: Quantitative Loading Determination (Fmoc Assay)

Trustworthiness in synthesis relies on verifying the "Fmoc Number." This validates the coupling efficiency of Protocol A.

  • Weighing: Accurately weigh 5–10 mg of the dried, functionalized CPG into a volumetric flask (e.g., 10 mL).

  • Cleavage: Add 20% Piperidine in DMF to the mark.

  • Reaction: Agitate for 20 minutes. The solution will turn slightly yellow due to the release of the dibenzofulvene-piperidine adduct.

  • Measurement: Measure UV Absorbance at 301 nm (extinction coefficient

    
    ) or 290 nm  (
    
    
    
    ).
  • Calculation:

    
    
    

Protocol C: Oligonucleotide Synthesis & Downstream Processing

Workflow Visualization

The following diagram illustrates the decision matrix for researchers using this modifier.

G cluster_0 Solid Phase Synthesis Cycle Start 3'-Fmoc-Amino-CPG Coupling Standard Phosphoramidite Coupling (DMT-ON) Start->Coupling Cycle Complete Oligo Assembly Coupling->Cycle Decision Post-Synthesis Goal? Cycle->Decision PathA Standard Cleavage (NH4OH, 55°C) Decision->PathA Standard Amino-Oligo PathB_Step1 Fmoc Removal on Resin (20% Piperidine/DMF) Decision->PathB_Step1 Labeling Sensitive Ligand ResultA 3'-Propylamine Oligonucleotide (Free Amine) PathA->ResultA Fmoc removed by Ammonia PathB_Step2 Conjugation (e.g., NHS-Ester Dye) PathB_Step1->PathB_Step2 Free Amine Exposed PathB_Step3 Standard Cleavage PathB_Step2->PathB_Step3 ResultB 3'-Labeled Oligonucleotide PathB_Step3->ResultB caption Figure 1: Workflow for 3'-Amino-Modifier CPG derived from N-Fmoc-1,3-propanediamine.

Critical Operational Parameters
ParameterSpecificationCausality / Rationale
Oxidation Choice Iodine/Water/PyridineStandard oxidation is compatible. Fmoc is stable to oxidative conditions used in the P(III) to P(V) conversion.
Capping Reagent Acetic AnhydrideWarning: Extended exposure to capping reagents (which contain N-Methylimidazole) can cause premature Fmoc loss. Keep capping steps standard (<30s).
DMT Removal TCA or DCA in TolueneFmoc is completely stable to acid deblocking.
Final Cleavage

(Conc.)[1]
Ammonia removes the Fmoc group via

-elimination, yielding the free amine simultaneously with base deprotection.
Troubleshooting: On-Column Labeling (Path B)

If performing on-column labeling (e.g., attaching a Cholesterol-NHS or Cy5-NHS to the 3' end):

  • Solvent Compatibility: Ensure the CPG is washed with Dichloromethane (DCM) after Piperidine treatment to remove all traces of amine scavengers.

  • Anhydrous Conditions: NHS-esters hydrolyze rapidly in water. Perform the conjugation in anhydrous Acetonitrile or DMF with mild base (DIEA).

  • Capping (Again): After conjugation, perform a capping step to acetylate any amines that failed to react with the label, ensuring easy purification of the labeled product later.

References

  • Gait, M.J. (Ed.). (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.

  • Glen Research. (2011). User Guide to Amino-Modifiers. Glen Report 26.26.

  • Nelson, P. S., et al. (1992).[1] "Oligonucleotide labeling methods 3. Direct labeling of oligonucleotides employing a novel, non-nucleosidic, 2-aminobutyl-1,3-propanediol backbone." Nucleic Acids Research, 20(23), 6253–6259.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214. (Reference for Fmoc quantification).

Sources

Strategic Utilization of N-Fmoc-1,3-propanediamine hydrobromide in Modular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-FMOC-C3-001

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) is a high-value bifunctional linker used to introduce a precise 3-carbon spacer into bioactive molecules. Unlike simple alkyl chains, this reagent offers orthogonal protection : the Fmoc group protects one amine while the other exists as a hydrobromide (HBr) salt.

This guide addresses the specific challenges of incorporating this reagent into Proteolysis Targeting Chimeras (PROTACs) and Solid-Phase Peptide Synthesis (SPPS) . The critical technical hurdle—and the most common source of experimental failure—is the improper handling of the HBr salt moiety during coupling, which requires specific neutralization protocols to ensure nucleophilicity without compromising the Fmoc protecting group.

Strategic Rationale: Why This Linker?

The "Goldilocks" C3 Spacer

In PROTAC design, linker length determines the stability of the Ternary Complex (Target Protein-PROTAC-E3 Ligase).

  • Too Short ( Steric clash prevents complex formation.

  • Too Long (>C5): Excessive entropy reduces degradation efficiency (the "hook effect").

  • C3 (Propyl): Often optimal for rigidifying the complex, improving cell permeability compared to PEG chains, and maintaining a low molecular weight profile.

The HBr Salt Advantage

The hydrobromide salt form is chemically superior to the free amine for storage. Free aliphatic amines are prone to oxidation and carbamate formation (reacting with atmospheric CO₂). The HBr salt locks the amine in a protonated, shelf-stable state until the exact moment of reaction.

Critical Handling: The Neutralization Step

WARNING: Direct addition of N-Fmoc-1,3-propanediamine hydrobromide to a coupling reaction without base adjustment will result in 0% yield . The amine is protonated (


) and non-nucleophilic.
  • Requirement: You must use a tertiary non-nucleophilic base (DIEA or TEA).

  • Stoichiometry:

    • 1.0 eq of base is consumed strictly to neutralize the HBr.

    • 1.0–2.0 eq of additional base is required to drive the coupling reaction.

    • Total Base: Typically 2.5 – 3.0 equivalents relative to the amine.

Protocol A: Solution-Phase Coupling (PROTAC Synthesis)

Context: Attaching the linker to a Carboxylic Acid functionality (e.g., an E3 Ligase Ligand like Pomalidomide-acid).

Materials
  • Reagent: N-Fmoc-1,3-propanediamine hydrobromide.[1][2][3]

  • Substrate: Carboxylic Acid (R-COOH).

  • Coupling Agent: HATU (Preferred for kinetics) or EDC/NHS.

  • Base: N,N-Diisopropylethylamine (DIEA).[4]

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure
  • Activation:

    • Dissolve R-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIEA (1.5 eq).

    • Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow (activated ester formation).

  • Linker Preparation (The "In-Situ" Neutralization):

    • In a separate vial, suspend N-Fmoc-1,3-propanediamine hydrobromide (1.2 eq) in DMF.

    • Add DIEA (1.5 eq).

    • Observation: The suspension should clear as the free amine is liberated and dissolves.

  • Coupling:

    • Add the Linker solution to the Activated Acid solution dropwise.

    • Stir at RT for 1–4 hours . Monitor by LC-MS.[4][5]

  • Workup:

    • Dilute with Ethyl Acetate.[4][6]

    • Wash with 5% LiCl (aq) (removes DMF), followed by saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.[7]

  • Validation:

    • LC-MS: Look for Mass = [R-COOH mass] + 377.3 (Linker) - 18 (H₂O) - 80.9 (HBr). Essentially: M + 278.3 .

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Context: Extending a peptide chain with a propyl-diamine spacer.

Workflow Diagram

The following diagram illustrates the logic flow for integrating this linker into a resin-bound peptide.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Couple Coupling Reaction (45-60 min, RT) Wash1->Couple Prepare PRE-ACTIVATION: Fmoc-Diamine-HBr (3 eq) + HATU (2.9 eq) + DIEA (6 eq) Prepare->Couple Add Mixture Check Kaiser Test (Blue = Fail, Colorless = Pass) Couple->Check Check->Couple Fail (Re-couple) Final Fmoc-Diamine-Peptide-Resin Check->Final Pass

Caption: SPPS integration workflow. Note the high base equivalent (6 eq) in the pre-activation step to account for the HBr salt.

Detailed SPPS Protocol
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 mins.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

  • Coupling Cocktail Preparation (Critical):

    • Calculate 3.0 equivalents of N-Fmoc-1,3-propanediamine hydrobromide relative to resin loading.

    • Dissolve in minimum DMF.[7]

    • Add 2.9 equivalents of HATU.

    • Add 6.0 equivalents of DIEA. (3.0 eq to neutralize HBr + 3.0 eq for activation).

    • Allow to activate for 2 minutes before adding to resin.

  • Reaction: Shake resin with coupling cocktail for 45–60 minutes.

  • QC: Perform a Kaiser Test (Ninhydrin).

    • Note: The secondary Fmoc-amine on the linker does not react with Ninhydrin. You are testing for the disappearance of the primary amine on the resin.

    • Result: Beads should be colorless (complete coupling).

Troubleshooting & Analytical Data

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Solution Phase) Insufficient BaseEnsure at least 2.5 eq of DIEA is used. The first eq is "sacrificial" for the HBr.
Precipitate in Coupling HBr Salt InsolubilityDissolve the Fmoc-diamine HBr in DMF and Base first, ensure it clears, then add coupling agent.
Fmoc Loss (Premature) Base too strong/concentratedAvoid using DBU or long exposure to high % DIEA without coupling agent present.
Double Addition (SPPS) Uncapped aminesPerform an acetylation capping step (Ac₂O/Pyridine) after coupling the linker to prevent truncated sequences.
Characterization Data (Reference)
  • Molecular Weight: 377.28 g/mol (Salt), 296.36 g/mol (Free Base).

  • ¹H NMR (DMSO-d₆) Diagnostic Peaks:

    • δ 7.89, 7.68, 7.41, 7.32: Fmoc aromatic protons (8H).

    • δ 4.30: Fmoc

      
       (doublet).
      
    • δ 4.21: Fmoc CH (triplet).

    • δ 3.00 – 3.10: Propyl

      
       adjacent to amines.
      
    • δ 1.65: Internal propyl

      
       (quintet).
      

PROTAC Logic Visualization

The following diagram demonstrates the modular construction of a PROTAC using this linker, highlighting the orthogonal deprotection strategy.

PROTAC_Synthesis LigandA Ligand A-COOH (e.g., VHL Ligand) Step1 Intermediate 1 (Fmoc-Protected) LigandA->Step1 HATU/DIEA + Linker Linker Fmoc-Diamine-HBr Linker->Step1 Deprotect Fmoc Removal (Piperidine) Step1->Deprotect AmineFree Intermediate 2 (Free Amine) Deprotect->AmineFree Final Final PROTAC (Amide-Linked) AmineFree->Final HATU/DIEA + Ligand B LigandB Ligand B-COOH (e.g., Warhead) LigandB->Final

Caption: Modular PROTAC assembly. The Fmoc group allows the first coupling to proceed without polymerization, enabling the sequential addition of the second ligand.

References

  • National Institutes of Health (NIH). (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs. Retrieved from [Link]

  • PubChem. (2025).[8] 1,3-Propanediamine Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor coupling efficiency with N-Fmoc-1,3-propanediamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-FMOC-PDA-HBR-001 Topic: Optimization of Coupling Efficiency with N-Fmoc-1,3-propanediamine hydrobromide Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Salt Trap"

Welcome to the technical support center. If you are experiencing low yields (<20%) or incomplete coupling with N-Fmoc-1,3-propanediamine hydrobromide (Fmoc-PDA-HBr) , you are likely encountering a specific class of failure common to amine salt building blocks.

Unlike standard Fmoc-amino acids (which are carboxylic acids), this reagent is an amine nucleophile supplied as a hydrobromide salt .

The Core Problem: The amine group in this reagent is protonated (


) and stabilized by the bromide counter-ion (

). In this state, it has zero nucleophilicity . It cannot attack the activated ester on your resin or peptide chain until it is chemically "unlocked" (neutralized). Furthermore, the salt form significantly alters the molecular weight and solubility profile compared to the free base, leading to frequent stoichiometry and precipitation errors.

Part 1: Diagnostic Modules (Root Cause Analysis)

Module A: The Stoichiometry & MW Mismatch

Symptom: The reaction proceeds but yields are consistently 20-30% lower than calculated. Diagnosis: You may be calculating equivalents based on the "Free Base" molecular weight, or failing to account for the base consumed by the HBr.

The hydrobromide salt adds significant mass. If you weigh the powder assuming it is the free amine, you are under-dosing the reagent by ~21%.

ParameterFree Base (Theoretical)Hydrobromide Salt (Actual) Impact of Error
Formula


Molecular Weight ~296.36 g/mol ~377.28 g/mol 21.5% Mass Difference
Base Requirement 0 eq for neutralization1.0 eq just to neutralize System becomes acidic; coupling fails.

Corrective Action:

  • Ensure your calculations use MW 377.28 .

  • You must add 1.0 equivalent of DIEA (Diisopropylethylamine) specifically to neutralize the HBr, in addition to any base required for your activation chemistry.

Module B: The Solubility Paradox

Symptom: The reaction mixture turns cloudy or a precipitate forms immediately upon addition to the resin/coupling vessel. Diagnosis: Hydrobromide salts are polar and ionic. They are often insoluble in Dichloromethane (DCM), which is a common coupling solvent.

  • DCM: Poor solubility for HBr salts.

  • DMF (N,N-Dimethylformamide): Good solubility.[1]

  • NMP (N-Methyl-2-pyrrolidone): Excellent solubility.[1][2]

Corrective Action: Dissolve the Fmoc-PDA-HBr in DMF or NMP first. Do not use pure DCM. If you must use DCM for resin swelling, use a 50:50 DMF/DCM mixture for the actual coupling step.

Part 2: The Chemistry of Neutralization

To visualize why your standard protocol might fail, observe the protonation states below. The "Locked" state is how the reagent arrives in the bottle. The "Active" state is required for coupling.

NeutralizationPathway Salt LOCKED STATE (Fmoc-PDA-HBr) Amine is Protonated (NH3+) Non-Nucleophilic FreeAmine ACTIVE STATE (Free Amine) Amine is Neutral (NH2) Nucleophilic Salt->FreeAmine Deprotonation Precipitate Side Effect: DIEA.HBr Salt (May Precipitate) Salt->Precipitate By-product Base Tertiary Base (DIEA or NMM) Base->FreeAmine 1.0 Equiv Coupling Coupling Reaction (Attacks Activated Ester) FreeAmine->Coupling Attacks Resin-AA-OBt

Figure 1: The activation pathway.[3] Without the explicit addition of base to neutralize the HBr, the reagent remains in the "Locked" red state and cannot couple.

Part 3: Step-by-Step Optimized Protocol

Scenario: Coupling Fmoc-PDA-HBr to a carboxylic acid on a solid support (Resin). Reagents:

  • Resin-bound Acid (e.g., Rink Amide or Wang resin with peptide).

  • Activator: HATU or HBTU.

  • Base: DIEA (Diisopropylethylamine).[4]

  • Solvent: Anhydrous DMF.

Phase 1: Pre-Activation of the Resin-Bound Acid

Why? We want the resin's carboxylic acid to be converted to an active ester before the amine salt is introduced, or simultaneously in a controlled manner.

  • Swell Resin: Swell the resin in DMF for 20 minutes. Drain.

  • Activation Cocktail:

    • Since the Resin is the acid component here (assuming you are extending a peptide), you usually activate the incoming amino acid.

    • CRITICAL DISTINCTION: If you are attaching Fmoc-PDA-HBr to a resin-bound peptide, the Resin is the Acid and Fmoc-PDA-HBr is the Nucleophile .

    • Standard SPPS adds an acid to a resin-amine. Here, you are adding an amine to a resin-acid (or activated acid).

    • Correction: If you are using Fmoc-PDA-HBr as a spacer, you are likely reacting it with an activated carboxylic acid on the resin.

Protocol (Amine Addition to Activated Resin):

  • Activate the Resin-Acid:

    • Add 3.0 eq of Activator (e.g., HATU) and 6.0 eq of DIEA to the resin-bound carboxylic acid.

    • Shake for 2-5 minutes to generate the active ester (OAt/OBt ester) on the resin.

    • Note: Standard SPPS usually activates the solution species. Here, the solution species is the amine.[4][5] Therefore, the resin must be activated.

  • Prepare the Fmoc-PDA Solution (The Neutralization Step):

    • In a separate vial, dissolve 3.0 - 5.0 eq of Fmoc-PDA-HBr in DMF.

    • Add 3.0 - 5.0 eq of DIEA to this vial.

    • Observation: You may see a white smoke or precipitate (DIEA·HBr). This is normal.

    • Wait 1 minute for neutralization to occur.

  • Coupling:

    • Add the neutralized Fmoc-PDA solution to the activated resin.

    • Shake at Room Temperature for 45 - 60 minutes .

  • Monitoring:

    • Kaiser Test: Will NOT work to monitor disappearance of the amine (since the amine is in excess in solution).

    • Chloranil Test: Not applicable (primary amine).

    • Verification: Perform a micro-cleavage and check via HPLC/MS. You should see the mass shift corresponding to +296 Da (Fmoc-PDA residue).

Part 4: Troubleshooting FAQ

Q1: Can I mix the Fmoc-PDA-HBr, HATU, and DIEA all together and dump it on the resin?

No. This is a common error.

  • If you are coupling TO the resin (Resin = Amine, Incoming = Acid), you mix them.

  • But Fmoc-PDA-HBr is an AMINE . You cannot activate an amine with HATU. You must activate the carboxylic acid (which is on the resin).

  • If you add HATU to Fmoc-PDA-HBr, nothing happens (or side reactions occur). You must activate the resin-bound acid first, then add the Fmoc-PDA-HBr.

Q2: I used the correct MW, but the solution turned into a gel.

This suggests ion-pairing induced aggregation . The HBr salt, once neutralized, generates DIEA·HBr. In high concentrations, this salt can alter the solvation of the peptide chain, causing aggregation (gelation). Fix: Add 0.1M LiCl (Lithium Chloride) or use NMP instead of DMF. The Lithium ions help break up the aggregation of the peptide-salt complex.

Q3: How do I know if the coupling worked?

Since you are adding an amine to the resin, the standard Kaiser test (which checks for resin-bound free amines) is the reverse of what you need.

  • Before Coupling: Resin has free COOH (Kaiser Negative).

  • After Coupling: Resin has Fmoc-NH- (Kaiser Negative).

  • Standard colorimetric tests are blind here.

  • Best Method: Remove a few beads, deprotect the Fmoc (20% piperidine), wash, and then run a Kaiser test. If the coupling worked, the beads will now be Dark Blue (positive for the newly attached primary amine).

Part 5: Decision Tree

TroubleshootingTree Start Start: Low Coupling Efficiency CheckMW Did you use MW ~377.3 (Salt Form)? Start->CheckMW Recalc Recalculate Equivalents. You under-dosed. CheckMW->Recalc No CheckBase Did you add extra Base to neutralize HBr? CheckMW->CheckBase Yes AddBase Add 1.0 eq DIEA per eq of Amine. Repeat Coupling. CheckBase->AddBase No CheckSolvent Is the solvent DCM? CheckBase->CheckSolvent Yes SwitchSolvent Switch to DMF or NMP. Salts precipitate in DCM. CheckSolvent->SwitchSolvent Yes CheckDirection Are you activating the Resin-Acid? CheckSolvent->CheckDirection No (using DMF) WrongChem STOP. You cannot activate an amine with HATU. Activate the Resin first. CheckDirection->WrongChem No Success Proceed to Deprotection & Kaiser Test CheckDirection->Success Yes

Figure 2: Troubleshooting logic flow for N-Fmoc-1,3-propanediamine hydrobromide coupling.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][6][7][8] Chemical Reviews, 109(6), 2455-2504.

    • Supports the mechanistic understanding of protecting group stability and salt forms.
  • Albericio, F., & El-Faham, A. (2018). "OxymaPure/DIC: The coupling reagent of choice for the synthesis of peptides." Organic Process Research & Development.

    • Provides foundational data on coupling efficiency and solvent effects (DMF vs DCM).
  • Merck/Novabiochem. "Standard Coupling Procedures for SPPS." MilliporeSigma Technical Library.

    • Authoritative source for standard stoichiometry and neutralization protocols in solid-phase synthesis.
  • Alfa Chemistry. "N-Fmoc-1,3-propanediamine hydrobromide Product Specifications."

    • Verification of Molecular Weight (377.28 g/mol ) and salt composition.

Sources

side reactions of N-Fmoc-1,3-propanediamine hydrobromide in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8). It addresses the specific chemical behavior of this reagent in Solid Phase Peptide Synthesis (SPPS) and PNA backbone construction.

Troubleshooting, Optimization, and Advanced Protocols

Current Status: Operational Reagent Focus: N-Fmoc-1,3-propanediamine hydrobromide (


)
Primary Application:  Linker chemistry, PNA synthesis, N-terminal modification.

Core Issue: Coupling Efficiency & Salt Management

User Report: "My coupling yields are consistently low (<50%) when using this linker, despite using standard HBTU/DIEA protocols. The resin swells normally, but the Kaiser test remains negative or weakly positive after coupling."

Root Cause Analysis: The "Silent" Protonation

The reagent is supplied as a hydrobromide (HBr) salt . Unlike standard Fmoc-amino acids (which are free acids), this reagent carries a stoichiometric equivalent of HBr on the terminal amine.

  • The Trap: In standard SPPS, the coupling cocktail (e.g., HBTU/DIEA) assumes the amine on the resin is the only nucleophile. However, the incoming linker itself consumes base. If you add the standard 2.0 equivalents of DIEA, the HBr neutralizes a significant portion of it immediately.

  • The Result: The amine remains protonated (

    
    ) and non-nucleophilic. The activation kinetics slow down drastically, leading to incomplete coupling before the active ester hydrolyzes.
    
Troubleshooting Protocol: In-Situ Neutralization

Do not rely on standard pre-mixes. You must ensure the HBr is fully stripped before activation occurs.

Step-by-Step Correction:

  • Dissolution: Dissolve the N-Fmoc-1,3-propanediamine HBr (3-5 eq.) in dry DMF.

  • Neutralization Pulse: Add 1.0 equivalent of DIEA (relative to the linker) specifically to neutralize the HBr. Vortex for 1 minute.

  • Activation: Add your coupling reagents (e.g., HBTU/HOBt) and the coupling base (additional 2.0 eq. DIEA).

  • Application: Add this mixture to the resin immediately.

ParameterStandard Protocol (Fail)Corrected Protocol (Pass)
Linker State HBr SaltFree Base (In-situ generated)
Base Equivalents 2.0 eq (Total)1.0 eq (Neutralization) + 2.0 eq (Coupling)
Solubility ModerateHigh (after neutralization)

Side Reaction: Intramolecular Cyclization (Urea Formation)

User Report: "I observe a mass shift of -18 Da or unexpected peaks when attempting to derivatize the amine after Fmoc removal."

Mechanism: The 6-Membered Ring Trap

1,3-diamines are structurally predisposed to form 6-membered cyclic ureas (tetrahydro-2-pyrimidinone derivatives) if exposed to carbonyl sources (like phosgene equivalents, CDI, or even active esters under slow kinetics).

The Pathway: If the Fmoc group is removed and the free amine is exposed to an activated carbonyl (e.g., during a subsequent slow coupling or if using urea-type coupling reagents like TBTU/HBTU with excess base), the amine can attack the activated species. If there is a leaving group nearby or if the linker is attached to a carbonate/carbamate, it can cyclize.

Cyclization Start Free Amine (H2N-CH2-CH2-CH2-NH-R) Active Activated Carbonyl (Attack on Urea/Carbamate) Start->Active Slow Coupling / Excess Base Cyclic Cyclic Urea (Tetrahydro-2-pyrimidinone) Active->Cyclic Intramolecular Cyclization (-ROH)

Figure 1: Potential cyclization pathway for 1,3-diamine derivatives during activation.

Prevention Strategy:

  • Avoid Carbonates: Do not use chloroformates (e.g., Cl-CO-OR) immediately after deprotecting this linker without extreme care.

  • Fast Coupling: Use highly reactive coupling agents (HATU or COMU) for the next step to ensure intermolecular reaction outcompetes intramolecular cyclization.

Impurity Profile: The "Bis-Fmoc" Contaminant

User Report: "My HPLC shows a persistent hydrophobic impurity that elutes late in the gradient. Mass spec suggests a dimer."

Identification

During the synthesis of the reagent itself (if synthesized in-house or bought from lower-tier vendors), a common side reaction is the formation of


-Bis-Fmoc-1,3-propanediamine .
  • Cause: Reaction of 1,3-propanediamine with excess Fmoc-Cl/Fmoc-OSu without strict pH control or mono-protection strategy.

  • Consequence: This impurity is non-reactive (dead end) but precipitates easily, clogging resin pores and altering solubility profiles.

Detection & Removal:

  • TLC Check: Run TLC in Ethyl Acetate/Hexane (1:1). The Bis-Fmoc compound will have a significantly higher

    
     than the HBr salt (which stays at the baseline or streaks).
    
  • Purification: The HBr salt is water-soluble; the Bis-Fmoc impurity is not. Dissolve the reagent in water/methanol; filter off the insoluble Bis-Fmoc solid before use.

FAQ: Storage & Handling

Q: The reagent has turned into a sticky gum. Is it still usable? A: Proceed with Caution. The HBr salt is hygroscopic. If it has absorbed moisture, the molecular weight calculation will be incorrect (leading to under-dosing).

  • Fix: Dry under high vacuum over

    
     for 24 hours. If it remains gummy, recrystallize from Methanol/Ether.
    

Q: Can I use this for PNA (Peptide Nucleic Acid) synthesis? A: Yes. This reagent is the standard "spacer" for PNA backbones. However, PNA synthesis is prone to aggregation.

  • Recommendation: Use the NMP (N-methylpyrrolidone) solvent system instead of DMF to reduce aggregation during the coupling of this hydrophobic linker.

Summary of Troubleshooting Protocols

IssueSymptomImmediate Action
Acidity Low coupling yield; pH of coupling mix < 7.Add 1.0 eq DIEA before coupling reagents.
Bis-Fmoc Insoluble white solid in aqueous buffer; Late HPLC peak.Filter aqueous solution of reagent; check vendor QC.
Cyclization Mass -18 Da or unexpected urea byproduct.Avoid slow activation; use HATU/HOAt.
Hygroscopicity Sticky solid; inaccurate weighing.Dry under vacuum; store in desiccator at -20°C.
References
  • National Institutes of Health (NIH). (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

Technical Support Center: Optimizing the Synthesis of N-Fmoc-1,3-propanediamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Fmoc-1,3-propanediamine hydrobromide. Our goal is to empower you with the scientific rationale behind the procedural steps, helping you diagnose issues and significantly improve your reaction yields and product purity.

Introduction: The Challenge of Mono-Protection

The synthesis of N-Fmoc-1,3-propanediamine serves as a critical step in creating spacers and linkers for peptide synthesis and drug delivery applications.[1] The primary challenge in this reaction is achieving selective mono-Fmoc protection of a symmetrical diamine. The presence of two nucleophilic primary amines means the reaction can easily proceed to form the undesired N,N'-bis-Fmoc-1,3-propanediamine byproduct. This guide focuses on strategies to maximize the formation of the desired mono-protected product and troubleshoot common issues that lead to low yields.

Reaction Overview

The core of the synthesis is the acylation of a primary amine with an N-Fmoc protecting agent, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2] The key to a successful outcome lies in controlling the reaction stoichiometry and conditions to favor the mono-acylated product.

ReactionScheme cluster_reactants Reactants cluster_products Products 1,3-Propanediamine H₂N(CH₂)₃NH₂ Mono-Fmoc Product Fmoc-NH(CH₂)₃NH₃⁺·Br⁻ 1,3-Propanediamine->Mono-Fmoc Product 1. Base, Solvent 2. HBr workup Fmoc-OSu Fmoc-OSu Fmoc-OSu->Mono-Fmoc Product plus1 + Di-Fmoc Byproduct Fmoc-NH(CH₂)₃NH-Fmoc Mono-Fmoc Product->Di-Fmoc Byproduct + Fmoc-OSu (Excess) plus2 +

Caption: General reaction scheme for Fmoc protection of 1,3-propanediamine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed with probable causes and actionable solutions.

Q1: My reaction yield is extremely low, or I've isolated no product. What went wrong?

This is a common and frustrating issue. The cause is often related to reagent stoichiometry, quality, or the reaction setup itself.

  • Probable Cause 1: Formation of N,N'-bis-Fmoc-1,3-propanediamine.

    • Explanation: If the Fmoc protecting agent (Fmoc-Cl or Fmoc-OSu) is not the limiting reagent, or if it is added too quickly, both amine groups on the 1,3-propanediamine can be protected. This di-protected byproduct is often highly insoluble and may precipitate from the reaction mixture, consuming your reagents without producing the desired mono-protected product.

    • Solution: The most critical factor for achieving mono-protection is to use a significant excess of the diamine. A molar ratio of 5 to 10 equivalents of 1,3-propanediamine to 1 equivalent of the Fmoc reagent is recommended. This statistical advantage ensures that an Fmoc molecule is far more likely to encounter an unprotected diamine than the mono-protected intermediate. Furthermore, the Fmoc reagent should be dissolved in a suitable solvent and added dropwise to a cooled, stirring solution of the diamine. This slow addition maintains a low instantaneous concentration of the Fmoc reagent, further suppressing di-protection.

  • Probable Cause 2: Hydrolysis of the Fmoc Reagent.

    • Explanation: Fmoc-Cl is an acid chloride and is highly sensitive to moisture.[2] If your solvents are not anhydrous or if there is significant atmospheric moisture, the Fmoc-Cl will hydrolyze to Fmoc-OH, rendering it unreactive towards the amine. Fmoc-OSu is more stable but can still hydrolyze under basic conditions over time.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as dichloromethane (DCM) or dimethylformamide (DMF).[2] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Probable Cause 3: Incorrect Workup Procedure.

    • Explanation: The mono-protected product has a free amine, making it a basic compound. During an aqueous workup, if the pH is neutral or basic, the product may have significant solubility in the aqueous layer, leading to poor recovery in the organic phase.

    • Solution: The workup must involve an acidic wash. By washing the organic layer with a dilute acid (e.g., 1M HCl or HBr), the free amine of your product is protonated, forming a salt. This salt is often insoluble in the organic solvent and can be isolated. Alternatively, the protonated product may be extracted into the aqueous layer, which is then basified and re-extracted, though direct isolation of the salt is often more straightforward. The use of HBr is specifically required to isolate the final product as the hydrobromide salt.

Q2: My TLC plate shows multiple spots: my desired product, unreacted starting material, and a spot at the baseline/origin. How do I improve this?

A messy TLC plate indicates an incomplete reaction and/or the formation of byproducts.

  • Probable Cause 1: Incomplete Reaction.

    • Explanation: The reaction may not have been allowed to proceed to completion. This is often due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A common mobile phase is 10% methanol in dichloromethane with a small amount of triethylamine. The starting Fmoc-OSu/Cl is relatively nonpolar, the mono-Fmoc product is of intermediate polarity, and the diamine starting material is very polar (often staying at the baseline). The reaction is complete when the starting Fmoc-OSu/Cl spot has been completely consumed. If the reaction stalls, you can try letting it stir longer or allowing it to slowly warm to room temperature.

  • Probable Cause 2: Formation of Polar Byproducts.

    • Explanation: The spot at the origin of the TLC plate is likely the excess 1,3-propanediamine starting material and salts formed during the reaction. The di-Fmoc byproduct, being more non-polar than your mono-Fmoc product, would appear as a spot with a higher Rf value.

    • Solution: The presence of these spots is expected. The key is purification. The excess diamine and salts are readily removed during the acidic workup. The di-Fmoc byproduct, if formed, can often be removed during purification. If the amount of di-Fmoc byproduct is significant, revisit the reaction conditions, specifically the diamine excess and the rate of Fmoc-reagent addition.

TroubleshootingWorkflow Start Problem Encountered LowYield Low / No Yield Start->LowYield MessyTLC Multiple Spots on TLC Start->MessyTLC Cause_DiFmoc Cause: Di-Fmoc Byproduct Formation LowYield->Cause_DiFmoc Cause_Hydrolysis Cause: Reagent Hydrolysis LowYield->Cause_Hydrolysis Cause_Workup Cause: Incorrect Workup LowYield->Cause_Workup MessyTLC->Cause_DiFmoc Cause_Incomplete Cause: Incomplete Reaction MessyTLC->Cause_Incomplete Solution_Stoichiometry Solution: Use 5-10 eq. Diamine; Add Fmoc Reagent Slowly Cause_DiFmoc->Solution_Stoichiometry Solution_Anhydrous Solution: Use Anhydrous Solvents; Inert Atmosphere Cause_Hydrolysis->Solution_Anhydrous Solution_AcidWash Solution: Perform Acidic Wash (e.g., 1M HBr) to Precipitate Salt Cause_Workup->Solution_AcidWash Solution_Monitor Solution: Monitor by TLC; Increase Reaction Time/Temp Cause_Incomplete->Solution_Monitor

Caption: Troubleshooting decision tree for common synthesis issues.

Q3: I have a solid precipitate after the workup, but it's difficult to purify. What should I do?

Purification of the crude product is essential for obtaining high-purity N-Fmoc-1,3-propanediamine hydrobromide.

  • Probable Cause 1: Co-precipitation of Impurities.

    • Explanation: The crude product isolated after the acidic workup may contain residual salts or small amounts of the di-Fmoc byproduct.

    • Solution: Recrystallization. Recrystallization is an effective method for purifying the product. A common solvent system is ethanol/water or isopropanol/ether.[3] Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., water or ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for this reaction?

To favor mono-protection, a large excess of 1,3-propanediamine is crucial. A ratio of 5 to 10 equivalents of diamine for every 1 equivalent of Fmoc-OSu or Fmoc-Cl is a standard and effective starting point.

Q2: Which Fmoc reagent is better: Fmoc-Cl or Fmoc-OSu?

Both can be used effectively.

  • Fmoc-Cl is more reactive but is highly sensitive to moisture.[2] Its reaction is often faster.

  • Fmoc-OSu is a crystalline solid that is less sensitive to moisture and easier to handle.[2] The reaction may be slightly slower, but it is often cleaner and more reliable for this reason. For most applications, Fmoc-OSu is the recommended reagent .

Q3: What is the best solvent and base for this reaction?

A polar aprotic solvent that can dissolve both reactants is ideal. Dichloromethane (DCM) or a mixture of Dioxane and Water are common choices.[2] When using Fmoc-Cl, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl byproduct.[2] When using Fmoc-OSu, a base is not strictly required as the succinimide leaving group is not a strong acid, but a mild base can accelerate the reaction. Given the large excess of 1,3-propanediamine, the diamine itself can often serve as the base.

Q4: How do I properly characterize the final product?

The final N-Fmoc-1,3-propanediamine hydrobromide should be characterized to confirm its identity and purity.

  • TLC: To assess purity against starting materials.

  • Melting Point: The purified product should have a sharp melting point.[4]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic peaks for the Fmoc group and the propyl chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-1,3-propanediamine Hydrobromide

This protocol is designed to maximize the yield of the mono-protected product.

Reagent/MaterialMolar Eq.MolMass/Volume
1,3-Propanediamine8.00.08 mol5.93 g (7.0 mL)
Fmoc-OSu1.00.01 mol3.37 g
Dichloromethane (DCM)--100 mL
1 M Hydrobromic Acid (HBr)--~50 mL
Diethyl Ether--~100 mL

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediamine (7.0 mL) and dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve Fmoc-OSu (3.37 g) in dichloromethane (50 mL). Add this solution dropwise to the stirring diamine solution over 30-45 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (10% MeOH/DCM) until the Fmoc-OSu spot is no longer visible.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with 1 M HBr (2 x 25 mL). The product hydrobromide salt will precipitate as a white solid during the HBr wash.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold water followed by cold diethyl ether to aid in drying.

  • Drying: Dry the solid under vacuum to yield the crude N-Fmoc-1,3-propanediamine hydrobromide.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to a flask.

  • Add a minimum amount of hot 95% ethanol to fully dissolve the solid.

  • Slowly add deionized water dropwise until the solution just begins to turn persistently cloudy.

  • Allow the flask to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

ExperimentalWorkflow A 1. Dissolve Diamine in DCM B 2. Cool to 0°C A->B C 3. Add Fmoc-OSu Solution Dropwise B->C D 4. Stir at Room Temperature (3-4h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup & HBr Wash E->F G 7. Isolate Crude Product via Filtration F->G H 8. Purify by Recrystallization G->H I 9. Characterize Final Product (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Ala-OH-13C3.
  • Chem-Impex. (n.d.). Fmoc-1,3-diaminopropane hydrochloride.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). mono-Fmoc 1,3-diaminopropane hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Tyr(tBu).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Alkali Scientific. (n.d.). mono-Fmoc 1,3-diaminopropane hydrochloride, 1 g (8510650001).
  • Benchchem. (n.d.). common side reactions with Fmoc-D-Val-OH and how to avoid them.
  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Alfa Chemistry. (n.d.). CAS 352351-59-8 N-Fmoc-1,3-propanediamine hydrobromide.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). N-Fmoc-1,3-propanediamine = 95.0 AT 352351-59-8.
  • Fisher Scientific. (n.d.). N-Boc-1,3-diaminopropane, 95%.
  • Aldlab Chemicals. (n.d.). N-Fmoc-1,3-propanediamine hydrobromide.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Benchchem. (n.d.). optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent).

Sources

preventing premature Fmoc removal from N-Fmoc-1,3-propanediamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Premature Fmoc Removal and Ensuring Successful Coupling

Welcome to the Technical Support Center for N-Fmoc-1,3-propanediamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful application of this reagent in your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the specific challenges associated with this molecule.

I. Foundational Understanding: FAQs

This section addresses the most common questions regarding the handling and reactivity of N-Fmoc-1,3-propanediamine hydrobromide, with a focus on the stability of the Fmoc protecting group.

Q1: What is N-Fmoc-1,3-propanediamine hydrobromide and what are its common applications?

N-Fmoc-1,3-propanediamine hydrobromide is a bifunctional linker commonly used in solid-phase peptide synthesis (SPPS) and the synthesis of peptide nucleic acids (PNAs).[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects one of the primary amines, allowing for directional coupling, while the other primary amine is available for reaction after neutralization of the hydrobromide salt. The 1,3-propanediamine backbone provides a flexible spacer in the target molecule.

Q2: Why is premature Fmoc removal a concern with this specific reagent?

The Fmoc group is notoriously labile to basic conditions.[3][4] Premature removal can be a significant issue with N-Fmoc-1,3-propanediamine hydrobromide for two primary reasons:

  • The Hydrobromide Salt: The presence of the hydrobromide salt necessitates the use of a base for neutralization prior to coupling. An excess of this base, or the use of a base that is too strong, can create a sufficiently basic environment to initiate the cleavage of the Fmoc group.

  • The Free Primary Amine: Once neutralized, the free primary amine of the propanediamine itself is basic and can potentially catalyze the removal of the Fmoc group from another molecule of the reagent (intermolecularly) or, less commonly, from the same molecule (intramolecularly) under certain conditions. Fortunately, the Fmoc group is generally less labile towards primary amines compared to secondary amines like piperidine.[5]

Q3: What is the chemical mechanism of Fmoc deprotection?

The removal of the Fmoc group proceeds through a β-elimination mechanism. A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a highly reactive dibenzofulvene intermediate and a carbamic acid, which then decarboxylates to release the free amine.[4][6]

graph Fmoc_Deprotection { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Fmoc_NHR [label="Fmoc-NHR"]; Proton_Abstraction [label="Proton Abstraction\n(Base)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate"]; Elimination [label="β-Elimination"]; Dibenzofulvene [label="Dibenzofulvene"]; Carbamic_Acid [label="Carbamic Acid"]; Decarboxylation [label="Decarboxylation"]; Free_Amine [label="H₂N-R (Free Amine)"]; CO2 [label="CO₂"];

Fmoc_NHR -> Proton_Abstraction [label="+ Base"]; Proton_Abstraction -> Intermediate; Intermediate -> Elimination; Elimination -> Dibenzofulvene; Elimination -> Carbamic_Acid; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; Decarboxylation -> CO2; }

Diagram 1: Mechanism of Fmoc deprotection.

II. Troubleshooting Guide: Preventing Premature Fmoc Removal

This section provides a detailed, problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.

Problem 1: Significant Fmoc deprotection observed during the coupling reaction.

Symptom: Analysis of your crude reaction mixture by LC-MS or other analytical techniques shows a significant amount of the fully deprotected 1,3-propanediamine or double-addition products, indicating premature loss of the Fmoc group.

Causality Analysis: This issue almost always stems from an overly basic reaction environment. The primary culprits are either an excess of the base used for neutralization or the use of a base that is too strong.

graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Premature Fmoc Removal Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Step 1: Evaluate Neutralization Base"]; Check_Equivalents [label="Are you using a hindered, non-nucleophilic base\n(e.g., DIPEA, 2,4,6-collidine)?"]; Check_Stoichiometry [label="Step 2: Verify Stoichiometry"]; Check_Coupling_Reagent [label="Step 3: Assess Coupling Reagent and Time"]; Solution_Base [label="Solution: Switch to a hindered base like DIPEA.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Equivalents [label="Solution: Use precisely 1.0-1.05 equivalents of base.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Coupling [label="Solution: Use a more potent coupling reagent (e.g., HATU, HCTU)\n and monitor reaction progress to avoid unnecessarily long reaction times.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Base; Check_Base -> Check_Equivalents; Check_Equivalents -> Check_Stoichiometry [label="Yes"]; Check_Equivalents -> Solution_Base [label="No"]; Solution_Base -> Check_Stoichiometry; Check_Stoichiometry -> Check_Coupling_Reagent; Check_Stoichiometry -> Solution_Equivalents [label="No"]; Solution_Equivalents -> Check_Coupling_Reagent; Check_Coupling_Reagent -> End [label="Optimized"]; Check_Coupling_Reagent -> Solution_Coupling [label="Sub-optimal"]; Solution_Coupling -> End; }

Diagram 2: Troubleshooting workflow for premature Fmoc removal.

Solutions:

1. Careful Selection and Stoichiometry of the Neutralizing Base:

  • Recommended Bases: Use a hindered, non-nucleophilic tertiary amine such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to cause premature Fmoc removal compared to less hindered bases like triethylamine (TEA).[4]

  • Precise Stoichiometry: It is critical to use the correct amount of base. A slight excess is sometimes used to drive reactions to completion, but in this case, it can be detrimental. Start with 1.0 to 1.05 equivalents of the base relative to the N-Fmoc-1,3-propanediamine hydrobromide.

2. Optimized Coupling Reagents and Reaction Time:

  • Potent Coupling Reagents: To avoid the need for extended reaction times which increase the risk of Fmoc cleavage, use a highly efficient coupling reagent. Uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices for ensuring rapid and efficient coupling, even with potentially sterically hindered substrates.[7][8]

  • Monitor Reaction Progress: Instead of relying on a fixed reaction time, monitor the progress of the coupling reaction using a qualitative method like the Kaiser test (for reactions on solid support) or by taking aliquots for LC-MS analysis.[7] This will help you to stop the reaction as soon as it is complete, minimizing the exposure of the Fmoc group to the basic conditions.

Experimental Protocol: Optimized Coupling of N-Fmoc-1,3-propanediamine hydrobromide

This protocol provides a starting point for the successful coupling of N-Fmoc-1,3-propanediamine hydrobromide to a carboxylic acid on a solid support.

Step Procedure Key Considerations
1. Resin Swelling Swell the resin (e.g., Rink amide resin with a free carboxylic acid) in N,N-dimethylformamide (DMF) for at least 30 minutes.Proper swelling is crucial for efficient reagent diffusion.
2. Reagent Preparation In a separate vessel, dissolve N-Fmoc-1,3-propanediamine hydrobromide (3-5 equivalents relative to resin loading) in DMF.
3. Neutralization Add DIPEA (3-5 equivalents, matching the diamine) to the solution from Step 2. Agitate for 1-2 minutes.This pre-neutralization step is critical.
4. Activation To the neutralized diamine solution, add HATU (3-5 equivalents) and allow to pre-activate for 1-2 minutes.The solution may change color.
5. Coupling Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2 hours at room temperature.[9]
6. Monitoring Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction and re-test at 1-hour intervals. If the test remains positive after 4 hours, consider a double coupling.[7]
7. Washing Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.[10]
Problem 2: Low yield of the desired product.

Symptom: After the reaction and workup, the isolated yield of the desired coupled product is lower than expected.

Causality Analysis: Low yields can be a consequence of premature Fmoc removal (leading to side products), but can also be due to incomplete coupling or issues with reagent quality.

Solutions:

  • Ensure Complete Neutralization: While avoiding excess base is crucial, incomplete neutralization will result in a low concentration of the free amine available for coupling. Ensure that at least one equivalent of base is used.

  • Reagent Quality: Use high-quality, fresh reagents. DMF should be of peptide synthesis grade and stored over molecular sieves to ensure it is amine-free. Old coupling reagents can be less effective.

  • Consider a Double Coupling: If the coupling is particularly difficult due to steric hindrance, a double coupling may be necessary. After the initial coupling and a thorough wash with DMF, repeat the coupling step with a fresh solution of the activated N-Fmoc-1,3-propanediamine.[7]

III. Concluding Remarks

The successful use of N-Fmoc-1,3-propanediamine hydrobromide hinges on the careful management of the reaction's pH. The hydrobromide salt necessitates a neutralization step, which introduces a potential risk of premature Fmoc deprotection if not handled correctly. By employing a hindered, non-nucleophilic base in the correct stoichiometry, utilizing potent coupling reagents to minimize reaction times, and carefully monitoring the reaction progress, researchers can effectively mitigate these challenges and achieve high yields of their desired products.

IV. References

  • Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Methods in Molecular Biology, 2105, 1-16. [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-protected PNA monomers. [Link]

  • Springer Nature Experiments. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. [Link]

  • Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Springer Nature Experiments. (1995). Methods for Removing the Fmoc Group. [Link]

  • Reddit. (2022). Amide bond coupling problem. [Link]

  • Luna, O. F., Gomez, J., Cárdenas, C., Albericio, F., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1543. [Link]

  • Albericio, F., & Carpino, L. A. (2015). In situ Fmoc removal. Green Chemistry, 17(5), 2650-2659. [Link]

  • Felder, E., & Pires, R. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 68(6), 417-419. [Link]

Sources

analytical methods to detect impurities in N-Fmoc-1,3-propanediamine hydrobromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methods for N-Fmoc-1,3-propanediamine Hydrobromide

Introduction: The Criticality of Purity in Linker Chemistry

N-Fmoc-1,3-propanediamine hydrobromide (Fmoc-DAP-HBr) is a specialized bifunctional linker often used in Peptide Nucleic Acid (PNA) synthesis, peptoid assembly, and solid-phase surface modification. Unlike standard amino acids, this molecule possesses a reactive primary amine (protected as an HBr salt) and a hydrophobic Fmoc group.

The Analytical Challenge: The presence of the hydrobromide salt is not incidental; it is a chemical stabilizer. The free base form of mono-Fmoc-diamines is unstable because the free amine can attack the carbamate linkage (intramolecular aminolysis), leading to spontaneous Fmoc cleavage and polymerization. Therefore, analytical methods must confirm not just the organic purity (Mono- vs. Di-Fmoc) but also the integrity of the salt counter-ion.

Module 1: HPLC Method Development & Troubleshooting

Core Method: Reverse-Phase HPLC (RP-HPLC) Detector: UV/Vis (primary) and Charged Aerosol Detection (CAD) (optional for non-chromophoric salts).

Q1: I am seeing a "doublet" or split peak for my main compound. Is this an isomer?

Diagnosis: It is highly unlikely to be an isomer given the achiral, linear nature of 1,3-propanediamine. This "split peak" phenomenon is usually caused by sample solvent incompatibility or pH mismatch .

The Mechanism: If you dissolve the HBr salt in a solvent that is too basic or lacks buffering capacity, you may be observing an equilibrium between the protonated salt (


) and the free base (

) during the run. These forms interact differently with the C18 stationary phase.

Corrective Protocol:

  • Acidify the Mobile Phase: Ensure your mobile phase contains at least 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, sharpening the peak of the cationic amine.

  • Match the Sample Solvent: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Water + 0.1% TFA). Avoid dissolving in pure DMSO if injecting large volumes, as the viscosity mismatch causes band broadening.

Standardized HPLC Protocol:

ParameterCondition
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes (Linear)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Fmoc max) and 301 nm (Fmoc specific)
Temperature 25°C - 40°C
Q2: How do I distinguish between the Mono-Fmoc (Target) and Di-Fmoc (Impurity)?

Diagnosis: In the synthesis of Fmoc-diamines, over-acylation is the primary side reaction.

The Separation Logic:

  • Mono-Fmoc: Contains one hydrophobic Fmoc group and one hydrophilic, charged amine (

    
    ). It will elute in the middle of the gradient.
    
  • Di-Fmoc: Contains two hydrophobic Fmoc groups and zero charged amines. It is extremely hydrophobic.

Troubleshooting Steps:

  • Extend the Gradient: If you don't see the Di-Fmoc peak, it is likely retained on the column. Extend your gradient hold at 95% B for at least 5-10 minutes.

  • Peak Identification: The Di-Fmoc peak will elute significantly later (higher

    
    ) than the Mono-Fmoc.
    

Visualizing the Separation Logic (Graphviz):

HPLC_Method_Logic Start Start Analysis Check_RT Check Retention Time (RT) Start->Check_RT Early_Elution RT < 3 min (Void Volume) Check_RT->Early_Elution Too Fast Target_Elution RT 8-12 min (Target) Check_RT->Target_Elution Optimal Late_Elution RT > 18 min (Hydrophobic) Check_RT->Late_Elution Too Slow Impurity_Free Impurity: Unreacted Diamine (UV Silent/Low Abs) Early_Elution->Impurity_Free Action_TFA Action: Ensure 0.1% TFA to retain Amine Early_Elution->Action_TFA If Target elutes early Impurity_Di Impurity: Di-Fmoc (Bis-substituted) Late_Elution->Impurity_Di Action_Wash Action: High %B Wash to elute Di-Fmoc Impurity_Di->Action_Wash

Caption: HPLC retention logic for distinguishing unreacted diamines (early), Mono-Fmoc target (mid), and Di-Fmoc byproducts (late).

Module 2: The "Ghost Peak" (Stability & Degradation)

Q3: I see a new impurity peak appearing in my standard solution after 24 hours. What is it?

Diagnosis: This is likely dibenzofulvene (DBF) , the cleavage product of the Fmoc group.

Root Cause Analysis: Fmoc groups are base-labile.[1] If your solvent (e.g., old DMF) contains trace amines (dimethylamine from hydrolysis) or if the glass vial was washed with detergent (basic residues), the Fmoc group will cleave.

  • Reaction: Fmoc-DAP

    
     Dibenzofulvene + Free Diamine + 
    
    
    
    .
  • Detection: DBF has a very distinct UV spectrum and elutes later than the mono-Fmoc salt but earlier than Di-Fmoc.

Preventative Protocol:

  • Solvent Purity: Use "Sequencing Grade" DMF or fresh Acetonitrile. Avoid DMSO that has been open for months (it can become basic).

  • Storage: Store the solid HBr salt at 2-8°C, desiccated. The solid is stable; the solution is not.

  • Confirmation: Check the UV spectrum of the ghost peak. DBF has a fine vibrational structure in the 250-300 nm range that differs from the carbamate-bound Fmoc.

Module 3: Counter-Ion Stoichiometry (The HBr Factor)

Q4: My coupling efficiency is low, but HPLC purity is >98%. Why?

Diagnosis: Your "purity" is organic purity, but your salt stoichiometry might be off. If the material is not fully protonated (i.e., it is a partial free base), it may have polymerized or degraded prior to coupling. Alternatively, if it is a mixed salt (e.g., containing TFA from purification), the molecular weight used for stoichiometry calculations is incorrect.

Validation Method: Silver Nitrate Titration To confirm the HBr content (and thus the molecular weight):

  • Dissolve: Accurately weigh ~50 mg of sample in water/methanol.

  • Titrant: 0.1 M

    
    .
    
  • Indicator: Potassium Chromate (Mohr method) or Potentiometric endpoint (Ion-Selective Electrode).

  • Calculation:

    
    
    Theoretical Br% for 
    
    
    
    (MW ~377.28) is ~21.18%.

Impurity Pathway Diagram (Graphviz):

Impurity_Pathways SM 1,3-Propanediamine (Excess) Reaction Reaction (Controlled pH) SM->Reaction Reagent Fmoc-OSu / Fmoc-Cl Reagent->Reaction Mono Mono-Fmoc (Target) (HBr Salt) Reaction->Mono Di Di-Fmoc (Impurity) (Hydrophobic) Reaction->Di Over-reaction Storage Storage / Basic pH Mono->Storage DBF Dibenzofulvene (Degradation) Storage->DBF Fmoc Cleavage Polymer Polymerization (Free Amine Attack) Storage->Polymer If HBr lost

Caption: Chemical pathways leading to the target Mono-Fmoc salt versus critical impurities (Di-Fmoc and degradation products).

Summary of Analytical Specifications

Test AttributeAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity (HPLC)

(Area %)
RP-HPLC (C18, UV 265nm)
Identity (MS)

Da (Free base mass)
LC-MS (ESI+)
Counter-ion Positive for Bromide / ~21% Br content

Titration or IC
Solubility Clear in Methanol/WaterVisual

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich. (n.d.). N-Fmoc-1,3-propanediamine hydrobromide Product Specification (CAS 352351-59-8).[2]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

Validation & Comparative

comparing N-Fmoc-1,3-propanediamine hydrobromide to other diamine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of drug design—particularly within Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the linker is not merely a bridge; it is a functional determinant of thermodynamic stability and ternary complex formation.[]

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) represents a strategic "Goldilocks" reagent. It offers a 3-carbon (C3) aliphatic spacer that bridges the gap between the often too-rigid ethylenediamine (C2) and the entropically penalized butanediamine (C4). Furthermore, its hydrobromide salt form provides superior oxidative stability compared to free amines, while the Fmoc group ensures orthogonality in modern Solid-Phase Peptide Synthesis (SPPS).

This guide analyzes the physicochemical and operational advantages of this linker against its primary alternatives, supported by experimental protocols and mechanistic insights.

Part 1: Chemical Architecture & Stability Analysis

The Molecule at a Glance
  • Systematic Name: N-(9-Fluorenylmethoxycarbonyl)-1,3-propanediamine hydrobromide

  • Structure: Fmoc-NH-(CH2)3-NH2 • HBr

  • Role: Heterobifunctional linker precursor (Amine-to-Amine or Amine-to-Acid conjugation).

The Salt Factor: Hydrobromide (HBr) vs. Free Base

Most diamines are naturally hygroscopic liquids or low-melting solids subject to rapid oxidation and carbamylation (reacting with atmospheric CO2).

  • Operational Superiority: The hydrobromide salt converts the reactive amine into a stable, crystalline solid. This ensures precise stoichiometry during weighing—a critical factor when calculating equivalents for high-value warhead conjugation.

  • Shelf-Life: The HBr salt prevents the "yellowing" (oxidation) seen in free aliphatic amines, maintaining >98% purity over 12+ months at 4°C.

The Spacer: Why C3 Matters (The "Goldilocks" Zone)

In PROTAC design, the distance between the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand is governed by the linker.

  • Vs. Ethylenediamine (C2): C2 linkers often fail to span the gap between protein domains, leading to steric clashes that prevent the formation of the necessary ternary complex.

  • Vs. Butanediamine (C4) & PEG: Longer alkyl chains (C4+) or PEG chains introduce excessive degrees of freedom. This results in a high entropic penalty upon binding (

    
    ). The C3 spacer of 1,3-propanediamine offers a compromise: sufficient reach to avoid clashes, but enough rigidity to minimize entropic loss.
    

Part 2: Orthogonal Protection Strategy (Fmoc vs. Boc)

The choice of protecting group dictates the synthesis pathway. N-Fmoc-1,3-propanediamine is designed for base-labile deprotection, offering distinct advantages over Boc (acid-labile) variants.

The Orthogonality Workflow

In complex synthesis, you often need to protect side chains (Lys, Asp, Glu) with acid-labile groups (t-Butyl, Trityl).

  • If you use Boc-diamine: Deprotecting the linker (TFA) would simultaneously strip the side chains.

  • Using Fmoc-diamine: You can expose the distal amine using Piperidine (base) without touching the acid-sensitive side chains. This allows for the controlled, sequential assembly of complex heterobifunctional molecules.

Visualization: Orthogonal Deprotection Logic

OrthogonalStrategy Figure 1: Orthogonal strategy allowing side-chain preservation during linker elongation. Start Fmoc-Linker-Resin (Side Chains: tBu/Trt) Step1 20% Piperidine (Base Treatment) Start->Step1 Fmoc Removal Inter NH2-Linker-Resin (Side Chains Intact) Step1->Inter Yields Free Amine Step2 Coupling POI/Warhead Inter->Step2 Conjugation Final 95% TFA Cleavage (Global Deprotection) Step2->Final Release from Resin

Part 3: Comparative Performance Metrics

The following data synthesizes performance characteristics across common diamine linkers used in medicinal chemistry.

Table 1: Linker Comparison Matrix
FeatureN-Fmoc-1,3-propanediamine HBr N-Fmoc-EthylenediamineN-Boc-1,3-propanediaminePEG-2 Diamine
Spacer Length 3 Carbons (~4-5 Å) 2 Carbons (~2-3 Å)3 Carbons (~4-5 Å)~6-9 Atoms (Flexible)
Hydrophobicity Moderate (Lipophilic)LowModerateVery Low (Hydrophilic)
Deprotection 20% Piperidine (Base) 20% Piperidine (Base)50% TFA (Acid)Varies
SPPS Utility High (Orthogonal) HighLow (Requires acid)High
Stability High (Solid Salt) ModerateModerateLow (Oxidation prone)
PROTAC Use Optimal for rigid pockets Often too shortGood, but synthesis limitsGood for solubility

Part 4: Experimental Protocols

Protocol: Solid-Phase Coupling to Carboxyl Resin

This protocol assumes the use of 2-Chlorotrityl Chloride resin or similar acid-sensitive supports.

Reagents:

  • N-Fmoc-1,3-propanediamine HBr (1.0 g, ~2.65 mmol)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane) and DMF (Dimethylformamide)[2]

Step-by-Step:

  • Resin Swelling: Swell 1g of 2-CTC resin in dry DCM for 30 minutes.

  • Neutralization: Since the linker is an HBr salt, it must be neutralized in situ. Dissolve the Fmoc-diamine (2 eq relative to resin loading) in DCM/DMF (1:1). Add DIPEA (4 eq).

    • Expert Note: The solution should remain clear. Turbidity indicates incomplete neutralization or salt precipitation.

  • Loading: Add the solution to the resin.[3] Agitate gently for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel to cap unreacted trityl chlorides. Agitate for 20 mins.

  • Wash: Drain and wash resin 3x with DCM, 3x with DMF, 3x with MeOH.

Protocol: Fmoc Deprotection & Monitoring

Reagents:

  • 20% Piperidine in DMF (v/v)[2]

  • Chloranil Test Reagents (Acetaldehyde + Chloranil)

Step-by-Step:

  • Deprotection: Treat resin with 20% Piperidine/DMF for 5 minutes. Drain. Repeat with fresh reagent for 15 minutes.

  • Wash: Wash extensively (5x DMF, 5x DCM).

  • Validation (Chloranil Test):

    • Take a few beads.[3] Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Result: Beads turning dark blue/green indicate a free secondary/primary amine (Successful deprotection).

    • Note: The Kaiser test (ninhydrin) is also applicable here as it detects primary amines.

Part 5: Mechanism of Action in PROTACs

The diagram below illustrates why the specific length of the propanediamine linker is critical for the ternary complex.

PROTAC_Mechanism cluster_logic Linker Length Impact E3 E3 Ligase (e.g., Cereblon) POI Target Protein (e.g., BRD4) E3->POI Protein-Protein Interaction (PPI) Linker C3 Linker (1,3-Propanediamine) E3->Linker Anchor Binding Ub Ubiquitin Transfer E3->Ub Catalysis Linker->POI Warhead Binding Ub->POI Degradation Signal Logic C2 (Ethyl): Steric Clash (No PPI) C3 (Propyl): Optimal PPI C4+ (Butyl): High Entropy (Weak Binding)

Figure 2: The PROTAC Ternary Complex. The C3 linker facilitates the necessary proximity for Ubiquitin transfer without steric interference.

References

  • Vertex AI Search Results. (2025). Impact of linker length on the activity of PROTACs. National Institutes of Health (NIH). 4

  • Sigma-Aldrich. (n.d.). N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Link[5]

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Stability and Cleavage Procedures. 3[5]

  • PubChem. (2025). 1,3-Propanediamine Compound Summary. National Library of Medicine. 6

Sources

Validation Guide: N-Fmoc-1,3-propanediamine hydrobromide in Targeted Protein Degradation

[1]

Executive Summary

Product: N-Fmoc-1,3-propanediamine hydrobromide (CAS: 1032652-56-0 / 352351-59-8) Application: Heterobifunctional Linker for PROTAC® Synthesis Verdict: High-Priority Validation Candidate for rigid-distance optimization.

In the engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it is a thermodynamic lever that dictates the cooperativity (

This guide validates the utility of this specific linker variant against common alternatives, providing the chemical logic and experimental protocols required for its integration into a drug discovery campaign.

Part 1: Comparative Technical Analysis

The "Goldilocks" Geometry: Why C3?

The 1,3-propanediamine backbone offers a distinct spatial configuration compared to ethylenediamine (C2) or butanediamine (C4). In TPD, a single carbon difference can shift a degrader from "inactive" to "picomolar potency" by resolving steric clashes between the E3 ligase and the Protein of Interest (POI).

FeatureN-Fmoc-1,3-propanediamine HBrPEG-Linkers (e.g., PEG-2)C2/C4 Alkyl Analogs
Conformation Rigid/Defined: Forces specific spatial proximity.Flexible: High entropic penalty upon binding.Variable: C2 often too short (clashing); C4 introduces rotatable freedom.
Hydrophobicity Moderate: Lipophilic, aids cell permeability.Low: Hydrophilic, improves solubility but can reduce permeability.High: Similar lipophilicity.
Ternary Complex Cooperativity Driver: Ideal for inducing de novo protein-protein interactions.[1]Passive Connector: Rarely induces positive cooperativity.Screening Tools: Used to "walk" the distance to find the optimum.[2]
Chemical Orthogonality: Fmoc vs. Boc

The choice of the Fmoc (9-fluorenylmethoxycarbonyl) group over Boc (tert-butyloxycarbonyl) is a strategic decision based on the stability of your warhead (ligand).

  • Select Fmoc (Base-Labile): If your POI ligand or E3 ligand contains acid-sensitive moieties (e.g., certain acetals, tertiary alcohols, or electron-rich heterocycles). You deprotect with piperidine, avoiding the harsh TFA (trifluoroacetic acid) required for Boc removal.

  • Select Boc (Acid-Labile): Only if your ligands are base-sensitive (e.g., esters prone to hydrolysis).

Salt Form Stability: Hydrobromide (HBr) vs. HCl

The hydrobromide salt form is superior for bench-stability and stoichiometry control during synthesis.

  • Hygroscopicity: HBr salts of diamines are generally less hygroscopic than their HCl counterparts, ensuring that when you weigh 10 mg, you are weighing the linker, not atmospheric water.

  • Crystallinity: HBr facilitates better crystallization, leading to higher initial purity (>97%) compared to oils or amorphous solids common with free bases.

Part 2: Experimental Validation Protocols

To validate this linker in your specific TPD system, follow this self-validating workflow.

Protocol A: Solid-Phase Synthesis Integration

Objective: Synthesize a PROTAC using N-Fmoc-1,3-propanediamine HBr to link an acid-sensitive Warhead (POI ligand) to a CRBN ligand (Thalidomide derivative).

Reagents:

  • Linker: N-Fmoc-1,3-propanediamine hydrobromide[3][4]

  • Resin: 2-Chlorotrityl chloride resin (pre-loaded with Thalidomide analog)

  • Coupling Agents: HATU, DIPEA

  • Deprotection: 20% Piperidine in DMF

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 20 min.

  • Fmoc Deprotection (Resin): Treat resin with 20% piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

    • Checkpoint: Perform Kaiser test (ninhydrin). Positive (blue) indicates free amine.

  • Linker Coupling:

    • Dissolve N-Fmoc-1,3-propanediamine HBr (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin. Shake for 2 hours at RT.

    • Note: The HBr salt is neutralized in situ by the extra equivalents of DIPEA.

  • Validation of Coupling: Wash resin. Perform Kaiser test. Result should be negative (colorless), confirming the amine on the resin has reacted with the linker.

  • Second Deprotection: Treat with 20% piperidine/DMF to remove the Fmoc group from the distal end of the linker.

  • Warhead Coupling: React with the carboxylic acid functionalized POI ligand using standard HATU coupling.

  • Cleavage: Cleave from resin using 1% TFA in DCM (mild acid preserves the warhead).

Protocol B: Ternary Complex Stability (HiBiT Assay)

Objective: Determine if the C3 linker induces favorable cooperativity.

  • Transfection: Express HiBiT-tagged POI and HaloTag-E3 ligase in HEK293 cells.

  • Treatment: Treat cells with serial dilutions of the synthesized PROTAC (0.1 nM – 10 µM).

  • Readout: Add Nano-Glo® substrate.

  • Analysis: Plot luminescence vs. log[concentration].

    • Hook Effect Validation: A bell-shaped curve indicates successful ternary complex formation. If the curve plateaus without dropping at high concentrations, the linker may be too short to support the complex (binary binding only).

Part 3: Visualizations

Diagram 1: Synthetic Logic Flow

This diagram illustrates the decision matrix for choosing the Fmoc-protected C3 linker over alternatives.

SynthesisLogicStartPROTAC Design PhaseCheckLigandAre Ligands Acid-Sensitive?Start->CheckLigandYesAcidYes (e.g., Acetals)CheckLigand->YesAcidHigh RiskNoAcidNo (Base Sensitive)CheckLigand->NoAcidChooseFmocSelect Fmoc-Protected Linker(Base Labile)YesAcid->ChooseFmocDistanceCheckRequired Distance < 6 Å?ChooseFmoc->DistanceCheckChooseBocSelect Boc-Protected Linker(Acid Labile)NoAcid->ChooseBocSelectC3Select C3 (Propyl)N-Fmoc-1,3-propanediamine HBrDistanceCheck->SelectC3Yes (Rigid/Short)SelectPEGSelect PEG/Long AlkylDistanceCheck->SelectPEGNo (Flexible/Long)

Caption: Decision tree for selecting N-Fmoc-1,3-propanediamine HBr based on ligand stability and spatial requirements.

Diagram 2: The "Goldilocks" Zone of Linker Length

This diagram visualizes why the C3 linker is often a critical data point in optimization.

LinkerSweetSpotC2C2 Linker(Too Short)Result_C2Steric ClashNo DegradationC2->Result_C2ConstraintC3C3 Linker(Optimal/Sweet Spot)Result_C3Positive CooperativityHigh Potency (Low DC50)C3->Result_C3Perfect FitC4C4/PEG Linker(Too Long)Result_C4Entropic PenaltyModerate/Low PotencyC4->Result_C4Loose Fit

Caption: Impact of linker length on ternary complex formation. C3 often resolves steric clashes present in C2 without the entropy cost of longer chains.

References

  • Bondeson, D. P., et al. (2018). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. [Link]

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. [Link]

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." PNAS. [Link]

Technical Comparison Guide: N-Fmoc-1,3-propanediamine Hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case Studies Using N-Fmoc-1,3-propanediamine Hydrobromide in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

In the architecture of heterobifunctional molecules—specifically PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics —the linker is not merely a bridge; it is a determinant of physicochemical properties, permeability, and ternary complex stability.[1]

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) represents a strategic "C3-amine" building block. Unlike its Boc-protected counterparts, this reagent offers base-labile orthogonality , allowing for the preservation of acid-sensitive moieties (e.g., tert-butyl esters, trityl groups) on complex warheads during linker assembly. Furthermore, the hydrobromide (HBr) salt form provides superior shelf-stability and crystallinity compared to the hygroscopic free amine, though it necessitates specific neutralization protocols during coupling.

This guide objectively compares this reagent against standard alternatives and details a field-proven protocol for its application in solid-phase linker synthesis.

Technical Specifications & Solubility Profile

PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-1,3-propanediamine hydrobromide
CAS Number 352351-59-8
Molecular Weight 377.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, MeOH. Slightly soluble in DCM (requires cosolvent).
Storage 2-8°C, Desiccated (Hygroscopic if converted to free base).

Scientist’s Note on Solubility: While the free amine of Fmoc-propanediamine is soluble in Dichloromethane (DCM), the HBr salt is significantly less soluble in pure DCM. For coupling reactions, DMF (N,N-Dimethylformamide) or a DCM/DMF (1:1) mixture is required to fully solubilize the salt before the addition of the base.

Comparative Analysis: Linker Strategy Selection

The choice between Fmoc, Boc, and Azide-based linkers dictates the entire synthetic route. The following table contrasts N-Fmoc-1,3-propanediamine HBr with its primary competitors.

Table 1: Strategic Comparison of C3-Diamine Linkers
FeatureN-Fmoc-1,3-propanediamine HBr N-Boc-1,3-propanediamine 3-Azidopropylamine
Protecting Group Fmoc (Base Labile)Boc (Acid Labile)Azide (Reducible/Click)
Deprotection 20% Piperidine in DMF50% TFA in DCMStaudinger Reduction or Hydrogenation
Orthogonality High: Compatible with acid-labile warheads (e.g., VHL ligands with tBu).Low: Acid deprotection strips tBu/Trt groups from warheads.High: Orthogonal to both Acid and Base.
Stability High (HBr Salt): Resistant to oxidation and CO₂ absorption.Moderate: Free amines can carbamylate in air.Moderate: Azides are stable but light-sensitive.
Primary Use Case Solid-Phase Synthesis (SPPS) of PROTACs; Peptidomimetics.[2]Solution-Phase "Direct-to-Biology" synthesis."Click" Chemistry (CuAAC) library generation.
Deep Dive: The "Orthogonality" Advantage

In PROTAC synthesis, a common workflow involves linking an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand (e.g., VHL ligand).

  • The Problem: VHL ligands often contain a hydroxyproline core protected as a tert-butyl ether or ester. Using a Boc-diamine linker requires TFA for deprotection, which would prematurely cleave the VHL protecting groups.

  • The Solution: N-Fmoc-1,3-propanediamine HBr allows linker extension and deprotection using mild base (piperidine), leaving the acid-sensitive VHL warhead intact until the final global cleavage.

Case Study: Solid-Phase PROTAC Linker Assembly

Objective: Synthesize a Cereblon-targeting PROTAC precursor on-resin using a C3-propyl linker, preserving acid-sensitivity for the final cleavage step.

Experimental Logic[2][3][4][5][6]
  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is used to prevent premature cleavage.

  • Salt Neutralization: The HBr salt is acidic. If coupled directly without excess base, it will protonate the reactive amine on the resin, stalling the reaction.

  • Stepwise Elongation: Fmoc chemistry is used to build the linker before attaching the final warhead.

Workflow Visualization (DOT Diagram)

PROTAC_Synthesis Start Start: 2-CTC Resin (Cereblon Ligand Attached) Step1 Step 1: Coupling Reagents: N-Fmoc-1,3-propanediamine HBr + HATU + 4 eq DIPEA (Neutralization of HBr is Critical) Start->Step1 Amide Bond Formation Step2 Intermediate A Resin-Ligand-Linker(Fmoc) Step1->Step2 Step3 Step 2: Fmoc Deprotection Reagent: 20% Piperidine/DMF Step2->Step3 Base Treatment Step4 Intermediate B Resin-Ligand-Linker(NH2) Step3->Step4 Step5 Step 3: Warhead Coupling Reagent: Target Ligand-COOH + HATU/DIPEA Step4->Step5 Final Assembly Final Final Cleavage Reagent: 1% TFA/DCM Yields: Protected PROTAC Step5->Final Release from Resin

Figure 1: Solid-phase workflow for PROTAC assembly using N-Fmoc-1,3-propanediamine HBr.

Experimental Protocol: Handling the HBr Salt

Context: The following protocol addresses the specific challenge of using the hydrobromide salt in a standard HATU/DIPEA coupling cycle. Failure to neutralize the HBr is the #1 cause of low yields with this reagent.

Materials
  • Reagent: N-Fmoc-1,3-propanediamine hydrobromide (1.0 mmol).

  • Activator: HATU (0.95 mmol) or HBTU.

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Preparation of the "Free Base" In Situ:

    • Weigh N-Fmoc-1,3-propanediamine HBr (377 mg, 1.0 mmol) into a vial.

    • Dissolve in 3 mL of DMF . (Note: If the solution is cloudy, sonicate for 30 seconds).

    • Add DIPEA (174 µL, 1.0 mmol) specifically to neutralize the HBr salt. Vortex for 1 minute.

    • Checkpoint: The solution should be clear. This mixture now contains the mono-protected diamine free base and DIPEA·HBr salt.

  • Activation of the Carboxylic Acid (Resin or Solution):

    • In a separate vessel, dissolve the Carboxylic Acid partner (0.9 mmol) and HATU (0.9 mmol) in DMF.

    • Add DIPEA (350 µL, ~2.0 mmol) to activate the acid.

  • Coupling Reaction:

    • Combine the neutralized amine solution (from Step 1) with the activated acid solution (from Step 2).

    • Agitate at room temperature for 2–4 hours .

    • Scientist’s Tip: Monitor the reaction via Kaiser test (if on resin) or LC-MS (if in solution). The HBr salt byproduct does not interfere with the coupling but ensures the amine is not volatile or degraded prior to use.

  • Work-up (Post-Coupling):

    • SPPS: Wash resin with DMF (3x) and DCM (3x) to remove the DIPEA·HBr salts.

    • Solution Phase: Dilute with EtOAc, wash with 5% NaHCO₃ (aq) and Brine.

References

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines. National Institutes of Health (PMC). Available at: [Link] (Accessed 2026).

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link] (Accessed 2026).

  • Fmoc Solid Phase Peptide Synthesis Protocols. University of California Irvine (Nowick Lab). Available at: [Link] (Accessed 2026).

Sources

literature review of N-Fmoc-1,3-propanediamine hydrobromide applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) is a specialized mono-protected diamine linker used extensively in Solid-Phase Peptide Synthesis (SPPS), Peptide Nucleic Acid (PNA) assembly, and the development of heterobifunctional ligands (e.g., PROTACs).

Unlike its N-Boc analogues, this reagent offers base-labile orthogonality , allowing for the preservation of acid-sensitive side chains during linker elongation. This guide objectively compares its performance against alternative protecting groups (Boc) and structural analogues (C2/C4 spacers), providing validated protocols for its integration into high-fidelity synthetic workflows.

Chemical Profile & Specifications

PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-1,3-diaminopropane hydrobromide
CAS Number 352351-59-8
Molecular Formula C₁₈H₂₀N₂O₂[1] · HBr
Molecular Weight 377.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in DCM
Purity Standard ≥ 98% (HPLC), typically >99% for GMP grade
Salt Form Advantage The Hydrobromide (HBr) salt offers superior crystallinity and reduced hygroscopicity compared to the Hydrochloride (HCl) salt, ensuring more accurate weighing and longer shelf-stability.

Comparative Technical Analysis

Orthogonality: Fmoc vs. Boc Strategies

The choice between Fmoc and Boc protection dictates the entire synthetic strategy. N-Fmoc-1,3-propanediamine is the superior choice for modern, automated synthesis due to its compatibility with acid-sensitive moieties.

FeatureN-Fmoc-1,3-Propanediamine N-Boc-1,3-Propanediamine Operational Impact
Deprotection Base-Labile (20% Piperidine/DMF)Acid-Labile (50% TFA/DCM)Fmoc allows use of acid-sensitive resins (e.g., 2-CTC) and side-chain protectors (Trt, Mtt).
Orthogonality Fully orthogonal to acid-labile groups (Boc, tBu).Not orthogonal to acid-labile groups; requires HF or strong acid for final cleavage.Fmoc enables "Safety-Catch" strategies and on-resin modification of specific side chains.
Safety Requires mild bases; no HF required.Often requires HF (Hydrofluoric acid) for final cleavage (high hazard).Fmoc eliminates the need for specialized HF-resistant apparatus.
Automation Standard for commercial synthesizers.Less common in modern automated workflows.Fmoc integrates seamlessly into standard SPPS cycles.
Structural Spacing: C3 vs. C2/C4 Linkers

The propyl (C3) chain provides a critical "Goldilocks" zone for steric flexibility, distinct from Ethylenediamine (C2) and Putrescine (C4) derivatives.

  • C2 (Ethylenediamine): Often too rigid; high risk of intramolecular cyclization (diketopiperazine formation) during synthesis.

  • C3 (1,3-Propanediamine): Optimal flexibility for PNA backbones and PROTAC linkers; reduces steric clash without introducing excessive entropy.

  • C4 (1,4-Butanediamine): Higher entropy; increased hydrophobicity which may reduce aqueous solubility of the final conjugate.

Validated Experimental Protocols

Standard Coupling Protocol (SPPS)

Objective: Introduce the aminopropyl linker onto a resin-bound carboxylic acid. Scale: 0.1 mmol resin loading.

Reagents:

  • Linker: N-Fmoc-1,3-propanediamine HBr (3 eq, 113 mg)

  • Activator: HATU (2.9 eq, 110 mg) or PyBOP (3 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (6 eq, 105 µL)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or 2-Chlorotrityl) in DMF for 30 minutes.

    • Drain and wash with DMF (3x).[2][3]

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve the Fmoc-linker salt and HATU in minimal DMF (1-2 mL).

    • Add DIPEA . Note: The first equivalent of DIPEA neutralizes the HBr salt; subsequent equivalents activate the carboxylate.

    • Allow to activate for 30-60 seconds. The solution should turn slightly yellow.

  • Coupling:

    • Add the activated mixture to the resin.[4]

    • Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at Room Temperature.

  • Validation (The "Self-Validating" Step):

    • Kaiser Test (Ninhydrin): Perform on a few resin beads.

    • Result: Beads should remain colorless (indicating consumption of free amines on the resin). A blue color indicates incomplete coupling.

    • Troubleshooting: If blue, re-couple using fresh reagents (Double Coupling).

  • Capping (Optional but Recommended):

    • Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to block any unreacted amines.

Fmoc Deprotection[2][3][5][6][7]
  • Wash resin with DMF (3x).[2][3][5]

  • Add 20% Piperidine in DMF (v/v).

  • Agitate for 5 minutes; drain.

  • Add fresh 20% Piperidine/DMF; agitate for 15 minutes.

  • Wash with DMF (5x) until pH of flow-through is neutral.

  • Validation: UV monitoring of the drain waste at 301 nm (dibenzofulvene-piperidine adduct) confirms deprotection.

Visualized Workflows

Synthesis & Application Pathway

This diagram illustrates the flow from the raw reagent to its integration into a peptide or drug conjugate.

SynthesisWorkflow Reagent N-Fmoc-1,3-propanediamine HBr (Solid Reagent) Neutralization Neutralization (DIPEA/DMF) Reagent->Neutralization Dissolve Coupling Coupling to Resin (HATU/PyBOP) Neutralization->Coupling Activate Validation QC: Kaiser Test (Colorless = Pass) Coupling->Validation React 1h Validation->Coupling If Fail (Retry) Deprotection Fmoc Removal (20% Piperidine) Validation->Deprotection If Pass Elongation Chain Elongation (Peptide/PNA/Drug) Deprotection->Elongation Free Amine Exposed

Caption: Figure 1. Step-by-step integration workflow of N-Fmoc-1,3-propanediamine in Solid Phase Synthesis.

Linker Selection Decision Tree

A logic guide for researchers choosing between diamine linkers.

LinkerDecision Start Select Diamine Linker Q1 Is the synthesis Acid-Sensitive? Start->Q1 FmocRoute Use Fmoc-Protected Diamines Q1->FmocRoute Yes (e.g., Trt resin) BocRoute Use Boc-Protected Diamines Q1->BocRoute No (HF cleavage ok) Q2 Required Flexibility? FmocRoute->Q2 C2 Ethylenediamine (C2) (Rigid, High Cyclization Risk) Q2->C2 Short C3 1,3-Propanediamine (C3) (Optimal Balance) Q2->C3 Medium C4 1,4-Butanediamine (C4) (High Flexibility, Hydrophobic) Q2->C4 Long

Caption: Figure 2. Decision tree for selecting the appropriate mono-protected diamine linker based on synthetic requirements.

Expert Insights & Troubleshooting

  • Hygroscopicity: While the HBr salt is less hygroscopic than the HCl salt, it should still be stored at 2-8°C in a desiccator. Moisture absorption can lead to stoichiometry errors during weighing.

  • Solubility: If the HBr salt does not dissolve immediately in DMF, mild sonication (30 seconds) is safe. Do not heat above 40°C to prevent premature Fmoc cleavage.

  • Free Base Conversion: It is not recommended to convert the salt to the free base prior to the reaction vessel. Generate the free amine in situ with DIPEA to avoid oxidation or carbamate instability.

References

  • Comparison of Reagents for Fmoc-Group Removal . ResearchGate. Available at: [Link]

  • PNA Synthesis and Analysis . Biotage.[6] Available at: [Link]

Sources

Comparative Guide: Specificity and Stability Profiling of N-Fmoc-1,3-propanediamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Linkerology of C3-Spacers

In the architecture of PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics, the linker is not merely a bridge—it is a determinant of solubility, stability, and bioactivity. N-Fmoc-1,3-propanediamine hydrobromide (Fmoc-PDA-HBr) represents a critical building block for introducing a C3-alkyl spacer with a terminal primary amine.

While the molecule itself is simple, its application is fraught with "silent" failure modes. The primary challenge is not the coupling itself, but the chemoselectivity (cross-reactivity) and salt-form interference . This guide moves beyond the datasheet to analyze how Fmoc-PDA-HBr performs against its analogues (Boc-variants, free bases, and HCl salts) and provides a rigorous protocol to validate its integrity in your specific workflow.

Comparative Analysis: Fmoc-PDA-HBr vs. Alternatives

The choice of Fmoc-PDA-HBr is usually driven by the need for Fmoc-orthogonality (base labile) and crystalline stability (HBr salt). Below is a technical comparison of why this form is selected over common alternatives and where it risks underperformance.

Table 1: Performance Matrix of C3-Diamine Linkers
FeatureN-Fmoc-1,3-propanediamine HBr N-Fmoc-1,3-propanediamine (Free Base)N-Boc-1,3-propanediamineN-Fmoc-1,3-propanediamine HCl
Shelf Stability High (Non-hygroscopic solid)Low (Absorbs CO₂, forms carbamates)High (Stable solid/oil)Medium (Often hygroscopic)
Orthogonality Base-labile (Fmoc) / Acid-stableBase-labile (Fmoc)Acid-labile (Boc)Base-labile (Fmoc)
Cross-Reactivity Risk Low (Amine is protonated)High (Free amine can dimerize/oxidize)Low Low
Solubility (DMF) High (after neutralization)HighHighModerate (Cl⁻ salts can precipitate)
Coupling Interference Bromide (Br⁻) is nucleophilicNoneNoneChloride (Cl⁻) is less nucleophilic
Primary Use Case SPPS, PROTACs (Base strategy)Immediate use onlySolution phase (Acid strategy)SPPS (General)

Key Insight: The HBr salt is superior to the Free Base for storage because the protonated amine prevents oxidative degradation and reaction with atmospheric CO₂. However, unlike the HCl salt, the Bromide counter-ion is a stronger nucleophile. In highly sensitive alkylation reactions, Br⁻ can compete, though in standard amide coupling (HATU/DIC), this is negligible.

Cross-Reactivity Mechanisms & "The Double-Hit"

The term "cross-reactivity" in the context of diamine linkers refers to loss of chemoselectivity . The most critical failure mode is Dimerization (or "Double-Hit"), where the "mono-protected" linker acts as a bridge between two activated species because the protecting group failed or the starting material contained trace diamine.

Mechanism: The Dimerization Trap

If the Fmoc group is prematurely removed (base contamination) or if the HBr salt is not fully neutralized in situ before coupling, the stoichiometry shifts.

  • Ideal Pathway: Resin-AA + Fmoc-PDA

    
     Resin-AA-PDA-Fmoc.
    
  • Cross-Reactive Pathway (Dimer): Resin-AA + Free PDA (impurity)

    
     Resin-AA-PDA-NH₂ 
    
    
    
    Reacts with another activated Resin-AA
    
    
    Cross-linked Resin .
Visualization: The Chemoselectivity Landscape

The following diagram maps the pathways of desired coupling versus cross-reactive side reactions.

CrossReactivity Start Fmoc-PDA-HBr (Starting Material) Neutralization Neutralization (DIEA/NMM) Start->Neutralization In situ Product Desired Product (Mono-Fmoc Amide) Neutralization->Product + Activated Species (1:1 Stoichiometry) Side1 Side Reaction A: Dimerization (Cross-linking) Neutralization->Side1 Excess Free Diamine (Impurity) Side2 Side Reaction B: Premature Fmoc Removal Neutralization->Side2 Excess Base / Long Exposure ActivatedSpecies Activated Carboxyl (e.g., NHS-Ester/HATU) ActivatedSpecies->Side1 Double Addition Side2->Side1 Generates Free Amine

Figure 1: Reaction pathways showing how impurity or excess base leads to dimerization (red nodes).

Experimental Protocols: Specificity Validation

To ensure the Fmoc-PDA-HBr reagent performs without cross-reactivity, you must validate Purity (absence of free diamine) and Stability (Fmoc retention).

Protocol A: The "Double-Hit" Dimerization Test (LC-MS)

Objective: Confirm that the reagent does not contain free 1,3-propanediamine, which causes cross-linking.

  • Preparation: Dissolve Fmoc-PDA-HBr (10 mM) in DMF.

  • Activation: In a separate vial, activate Benzoic Acid (2.2 eq) with HATU (2.2 eq) and DIEA (5 eq).

  • Coupling: Add the activated Benzoic Acid to the Fmoc-PDA-HBr solution.

  • Reaction: Stir for 1 hour at Room Temperature.

  • Analysis: Inject on LC-MS (C18 column, Acetonitrile/Water gradient).

    • Target Mass: [Bz-NH-(CH₂)₃-NH-Fmoc + H]⁺ (Expected Product).

    • Impurity Mass: [Bz-NH-(CH₂)₃-NH-Bz + H]⁺ (Dimer - indicates free diamine in starting material).

    • Failure Mass: [H₂N-(CH₂)₃-NH-Fmoc]⁺ (Unreacted - indicates salt neutralization failure).

Protocol B: HBr Neutralization & Coupling Efficiency

Objective: Determine if the HBr salt interferes with coupling kinetics compared to free base.

  • Resin Loading: Use 100 mg of 2-Chlorotrityl Chloride resin.

  • Coupling: Dissolve Fmoc-PDA-HBr (3 eq) in DCM/DMF (1:1). Add DIEA (6 eq) immediately before adding to resin.

    • Critical Step: Do not premix DIEA and Fmoc-PDA-HBr for >10 mins before coupling to avoid slow Fmoc cleavage.

  • Monitoring: Perform a Kaiser Test (Ninhydrin) on the resin beads.

    • Result: Beads should remain colorless (Fmoc is protecting the amine).

    • Cross-Reactivity Check: If beads turn blue , the Fmoc group has fallen off (instability) or the starting material contained free amine.

Workflow Visualization: The Self-Validating Loop

This flowchart outlines the decision-making process when using Fmoc-PDA-HBr in synthesis.

Workflow Step1 Start: Fmoc-PDA-HBr Stock Step2 QC Check: Solubility in DMF Step1->Step2 Decision1 Clear Solution? Step2->Decision1 Step3 Add DIEA (2.0 eq vs Salt) Decision1->Step3 Yes Fail1 Precipitate: Salt Issue Switch to NMP or add water trace Decision1->Fail1 No Step4 Coupling Reaction Step3->Step4 Check Kaiser Test / LC-MS Step4->Check Fail2 Double Peak (LCMS): Dimer detected -> Discard Batch Check->Fail2 Impurity Found

Figure 2: Operational workflow for handling Fmoc-PDA-HBr, highlighting critical QC checkpoints.

References & Authority
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Fmoc stability and orthogonality).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link (Detailed mechanisms of Fmoc removal and side reactions).

  • Novabiochem. (2024). Peptide Synthesis Catalog & Technical Guide. Merck KGaA. (Source for salt form solubility and handling of Fmoc-diamines).

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link (Foundational text on Fmoc chemistry kinetics).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-1,3-propanediamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-Fmoc-1,3-propanediamine hydrobromide, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Our objective is to ensure that every researcher handling this compound is equipped with the knowledge to manage its waste stream confidently and safely, protecting themselves, their colleagues, and the environment.

Hazard Assessment: Deconstructing the Molecule

Understanding the disposal requirements for N-Fmoc-1,3-propanediamine hydrobromide begins with a chemical breakdown of the compound itself. Each component contributes to its hazard profile and dictates its classification as hazardous waste.

ComponentChemical ClassAssociated Hazards & Disposal Rationale
N-Fmoc FluorenylmethyloxycarbonylAn aromatic organic group. Waste is typically non-halogenated organic. However, its presence classifies the entire molecule as organic waste requiring incineration, not drain disposal.[1]
1,3-propanediamine Aliphatic AmineAmines are often corrosive and can cause severe skin burns and eye damage.[2][3][4][5] They are toxic and harmful if swallowed or inhaled. This component necessitates handling as toxic chemical waste.
Hydrobromide Halide SaltThe presence of bromine classifies this compound as a halogenated organic .[6][7] This is the most critical classification for disposal, as halogenated wastes cannot be mixed with non-halogenated organic wastes.[8][9][10] They require specific incineration protocols to prevent the formation of highly toxic dioxins and furans.

Given this profile, N-Fmoc-1,3-propanediamine hydrobromide must be treated as Toxic, Corrosive, Halogenated Organic Hazardous Waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is non-negotiable. The corrosive and toxic nature of the diamine component requires robust barrier protection.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.[3][6][11]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact, which can cause chemical burns and allergic reactions.[6][11][12] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[6]
Work Area Certified Chemical Fume HoodAll handling and preparation for disposal must be conducted within a fume hood to prevent inhalation of any dust or vapors.[6][7][13]

The Disposal Workflow: A Step-by-Step Protocol

Follow this sequence rigorously to ensure safe and compliant disposal. This process is designed to align with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]

Step 1: Waste Identification and Segregation

Immediately upon generation, the waste must be correctly identified and segregated.

  • Primary Mandate: All waste containing N-Fmoc-1,3-propanediamine hydrobromide, whether in solid form, dissolved in a solvent, or as residue on contaminated materials (e.g., weigh boats, gloves, wipes), must be disposed of in a designated "Halogenated Organic Waste" container.[6][7][8]

  • Causality: Mixing halogenated and non-halogenated waste streams is a serious compliance issue. It complicates the disposal process, significantly increases costs, and poses environmental risks if incinerated improperly.[9][10] Never mix this waste with general organic solvent waste (e.g., acetone, methanol).

Step 2: Container Selection

The choice of container is critical for preventing leaks and reactions.

  • Solid Waste: For pure compound or contaminated solids, use a clearly marked, sealable polyethylene (HDPE) container or a glass jar with a screw-top lid.

  • Liquid Waste: For solutions containing the compound, use a designated glass or chemically-resistant plastic solvent bottle.

  • OSHA Requirements: Containers must be in good condition, free from damage, chemically compatible with the waste, and have a secure, leak-proof closure.[14][17]

Step 3: Labeling - The Key to Communication

Proper labeling is mandated by law and is essential for the safety of everyone in the laboratory and for waste handlers.

  • EPA Mandate: The container must be clearly labeled with the words "Hazardous Waste" .[10][14][17]

  • Content Identification: List all chemical constituents by their full names (no formulas or abbreviations) with approximate percentages.[8][9][17]

    • Example Label:

      • HAZARDOUS WASTE

      • N-Fmoc-1,3-propanediamine hydrobromide (~5%)

      • Dichloromethane (95%)

      • Hazards: Toxic, Corrosive

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17][18]

  • Location: The SAA must be under the control of laboratory personnel.[17]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[8][17][19] Do not leave a funnel in the container opening.

  • Segregation in Storage: Store the halogenated waste container with other compatible organic wastes, but physically separate it from incompatible materials like acids and oxidizers.[17][18] Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Container Fullness: Do not overfill the container. Fill to a maximum of 90% capacity to allow for vapor expansion.

  • Requesting Pickup: Once the container is full or you are approaching the storage time limit set by your institution (often 6-12 months for SAAs), contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[14][17][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-Fmoc-1,3-propanediamine hydrobromide and associated materials.

G cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containment & Final Disposal start Generate Waste (N-Fmoc-1,3-propanediamine hydrobromide) is_solid Solid Waste? (powder, contaminated items) start->is_solid Assess Waste Form is_liquid Liquid Waste? (dissolved in solvent) is_solid->is_liquid No hw_container Place in Labeled 'HALOGENATED ORGANIC WASTE' Container is_solid->hw_container Yes is_liquid->hw_container Yes contact_ehs Contact EH&S for Pickup when container is 90% full hw_container->contact_ehs caption Disposal workflow for N-Fmoc-1,3-propanediamine hydrobromide.

Caption: Disposal workflow for N-Fmoc-1,3-propanediamine hydrobromide.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a large spill.

    • Carefully scoop the absorbent material into your designated "Halogenated Organic Waste" container.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • If the material is flammable, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EH&S emergency line immediately. Do not attempt to clean up a large spill yourself.[17]

By adhering to these detailed procedures, you actively contribute to a culture of safety and responsibility. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your material's Safety Data Sheet (SDS) as the primary sources of information.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Organic Solvents Disposal Guide. University of North Carolina at Chapel Hill Environment, Health and Safety. Available at: [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. Available at: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. OSHA. Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET for N-Methyl-1,3-propanediamine. Thermo Fisher Scientific. Available at: [Link]

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Navigating the Safe Handling of N-Fmoc-1,3-propanediamine hydrobromide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of N-Fmoc-1,3-propanediamine hydrobromide. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure operational workflow.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.[1][2]

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[1][2]Protects against accidental splashes of the solid or solutions, which can cause serious eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1] It is crucial to double-glove and to change gloves immediately upon contamination.Prevents direct skin contact, which can lead to irritation or chemical burns.[4][5]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. An additional chemical-resistant apron is recommended when handling significant quantities.[1][2]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.[1]Minimizes the risk of inhaling fine dust particles, which can irritate the respiratory system.[6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Ensure certified chemical fume hood is operational prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_weigh Weigh solid compound in fume hood prep_spill->handle_weigh handle_dissolve Dissolve in appropriate solvent with gentle agitation handle_weigh->handle_dissolve cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon cleanup_ppe Doff PPE correctly cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disp_solid Solid Waste: Collect in a labeled, sealed container cleanup_wash->disp_solid disp_consult Consult institutional safety guidelines for final disposal disp_solid->disp_consult disp_liquid Liquid Waste: Collect in a labeled, sealed container disp_liquid->disp_consult

Caption: Workflow for the safe handling of N-Fmoc-1,3-propanediamine hydrobromide.

Detailed Protocol
  • Preparation :

    • Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.[3]

    • Have a spill kit readily accessible that is appropriate for corrosive and solid chemical spills.

  • Handling :

    • All weighing and initial handling of the solid N-Fmoc-1,3-propanediamine hydrobromide must be conducted within a chemical fume hood to contain any dust.[3][5]

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Avoid heating the compound unnecessarily, as this may lead to decomposition and the release of hazardous vapors.

  • Post-Handling and Cleanup :

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.[6]

  • Disposal Plan :

    • Solid Waste : Collect any unused solid N-Fmoc-1,3-propanediamine hydrobromide and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[7]

    • All waste disposal must be in accordance with your institution's and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][8]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][9]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

By adhering to these stringent safety protocols, you can confidently and safely incorporate N-Fmoc-1,3-propanediamine hydrobromide into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. 2024-01-19. [Link]

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • CoAction Specialty. Working Safely with Corrosives Meeting Kit. [Link]

  • Pro-Sapien. Safety Precautions for Corrosive Substances. 2022-08-25. [Link]

  • AAPPTec. MSDS - Safety Data Sheet. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 2025-09-07. [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.